2-(Benzyloxy)-8-chloro-3-methyl-1,7-naphthyridine
Description
BenchChem offers high-quality 2-(Benzyloxy)-8-chloro-3-methyl-1,7-naphthyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzyloxy)-8-chloro-3-methyl-1,7-naphthyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C16H13ClN2O |
|---|---|
Molecular Weight |
284.74 g/mol |
IUPAC Name |
8-chloro-3-methyl-2-phenylmethoxy-1,7-naphthyridine |
InChI |
InChI=1S/C16H13ClN2O/c1-11-9-13-7-8-18-15(17)14(13)19-16(11)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
InChI Key |
ULHHZCCNPCHHDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=NC=C2)Cl)N=C1OCC3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
The Ascendant Role of 8-Chloro-1,7-Naphthyridine Derivatives in Modern Medicinal Chemistry: A Technical Guide
Foreword: The Architectural Elegance of the 1,7-Naphthyridine Scaffold
In the landscape of contemporary drug discovery, the 1,7-naphthyridine core has distinguished itself as a "privileged scaffold."[1] This rigid, planar heterocyclic system, featuring two fused pyridine rings, offers a geometrically precise framework for constructing molecules with high affinity and selectivity for various biological targets. The strategic placement of nitrogen atoms within this scaffold facilitates crucial hydrogen bonding interactions within the active sites of enzymes, particularly kinases, which are central players in cellular signaling pathways.[1] Dysregulation of these pathways is a hallmark of numerous pathologies, most notably cancer, making the pursuit of effective kinase inhibitors a paramount objective in therapeutic development. This guide delves into the nuanced, yet powerful, impact of a specific substitution on this scaffold: the 8-chloro modification, and its profound implications for creating next-generation therapeutic agents.
The Strategic Importance of the 8-Chloro Substituent: A Gateway to Enhanced Potency and Selectivity
The introduction of a chlorine atom at the 8-position of the 1,7-naphthyridine ring is a deliberate and strategic choice in medicinal chemistry. Halogenation, in general, has been shown to significantly enhance the inhibitory potency of naphthyridine derivatives.[1] The 8-chloro substituent, in particular, offers a multifaceted approach to optimizing drug candidates by modulating their electronic properties, lipophilicity, and metabolic stability. This modification can lead to improved binding affinity, enhanced cell permeability, and a more favorable pharmacokinetic profile.
Therapeutic Frontiers of 8-Chloro-1,7-Naphthyridine Derivatives
The versatility of the 8-chloro-1,7-naphthyridine scaffold has led to its exploration in a range of therapeutic areas. While research is ongoing, the most significant potential has been identified in oncology, with a particular focus on kinase inhibition.
Kinase Inhibition: A Primary Focus in Oncology
Kinases are a large family of enzymes that play a critical role in cell signaling by catalyzing the transfer of a phosphate group from ATP to a specific substrate. Their aberrant activity is a common driver of cancer cell proliferation, survival, and metastasis. The 8-chloro-1,7-naphthyridine scaffold serves as an excellent starting point for the design of potent and selective kinase inhibitors.
One of the key targets for which 1,7-naphthyridine derivatives have shown promise is Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A) .[1] This lipid kinase is involved in the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a crucial second messenger in the PI3K/AKT/mTOR signaling pathway.[1] The dysregulation of this pathway is a frequent event in many cancers. By inhibiting PIP4K2A, 8-chloro-1,7-naphthyridine derivatives can modulate the levels of PI(4,5)P2, thereby disrupting downstream signaling and exerting anti-tumor effects.[1]
The following table summarizes the inhibitory activities of some representative 1,7-naphthyridine derivatives against various kinase targets. While specific data for 8-chloro derivatives is still emerging, the data for closely related analogs provides a strong rationale for their potential.
| Compound ID | Target Kinase | IC50 (nM) | Assay Method |
| BAY-091 | PIP4K2A | 2.9 | ADP-Glo Assay |
| BAY-297 | PIP4K2A | 1.8 | ADP-Glo Assay |
| Compound 26c | c-Met | 8.7 | Kinase Assay |
| Naphthyridine 1-oxide derivative | p38α MAP Kinase | <10 | Kinase Assay |
| Naphthyridone derivative | KDM5A | 25 | Biochemical Assay |
| Naphthyridine derivative | FGFR1 | <10 | Enzymatic Assay |
| Naphthyridine derivative | FGFR2 | <10 | Enzymatic Assay |
| Naphthyridine derivative | FGFR3 | <10 | Enzymatic Assay |
| Naphthyridine derivative | FGFR4 | <10 | Enzymatic Assay |
This table is based on data for various 1,7-naphthyridine derivatives and is intended to be illustrative of the potential for the 8-chloro substituted scaffold.[2]
Emerging Applications in Neurodegenerative and Inflammatory Disorders
Beyond oncology, the unique properties of the 1,7-naphthyridine scaffold suggest its potential in addressing other complex diseases. For instance, derivatives of the isomeric 1,8-naphthyridine have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.[3] Given the structural similarities, it is plausible that 8-chloro-1,7-naphthyridine derivatives could also be explored for their potential in treating neurodegenerative disorders. Furthermore, the modulation of kinase signaling pathways, such as the p38 MAP kinase pathway, by 1,7-naphthyridine derivatives points towards their potential as anti-inflammatory agents.[2]
Synthetic Strategies: Building the 8-Chloro-1,7-Naphthyridine Core
The synthesis of 8-chloro-1,7-naphthyridine derivatives is a multi-step process that relies on established methodologies in heterocyclic chemistry. A key step is the chlorination of the corresponding 1,7-naphthyridin-8(7H)-one precursor.
General Synthetic Protocol for 8-Chloro-1,7-Naphthyridine
A common and effective method for the synthesis of the 8-chloro-1,7-naphthyridine core involves the treatment of 1,7-naphthyridin-8(7H)-one with a chlorinating agent, such as phosphorus oxychloride (POCl₃).
Step-by-Step Methodology:
-
Dissolution: Dissolve 1,7-naphthyridin-8(7H)-one in phosphorus oxychloride.
-
Heating: Heat the mixture to reflux (approximately 100 °C) for an extended period (e.g., 16 hours).
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the excess phosphorus oxychloride.
-
Neutralization and Extraction: Carefully neutralize the residue with a saturated solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield 8-chloro-1,7-naphthyridine.
Further Derivatization: Exploring Structure-Activity Relationships
The 8-chloro-1,7-naphthyridine scaffold serves as a versatile intermediate for further chemical modifications. The chlorine atom at the 8-position is amenable to various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents. This enables a systematic exploration of the structure-activity relationship (SAR) to identify derivatives with optimal potency and selectivity.
Biological Evaluation: From In Vitro Assays to Cellular Models
The therapeutic potential of novel 8-chloro-1,7-naphthyridine derivatives is assessed through a cascade of in vitro and cell-based assays.
In Vitro Kinase Inhibition Assays
The ability of these compounds to inhibit specific kinases is a primary focus of their biological evaluation. The ADP-Glo™ Kinase Assay is a widely used method for this purpose.
Principle: This luminescent assay measures the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Step-by-Step Methodology:
-
Reaction Setup: In a multi-well plate, combine the kinase, the test compound at various concentrations, the substrate, and ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Luminescence Generation: Add the Kinase Detection Reagent, which converts the generated ADP to ATP and then uses this newly synthesized ATP to drive a luciferase/luciferin reaction, producing a luminescent signal.
-
Signal Detection: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based Assays for Anticancer Activity
To assess the anticancer potential of 8-chloro-1,7-naphthyridine derivatives in a more biologically relevant context, cell-based assays are employed. The MTT assay is a common method for evaluating the cytotoxicity of a compound against cancer cell lines.
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds.
-
MTT Incubation: After a specified incubation period, add MTT solution to each well and incubate to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Future Directions and Concluding Remarks
The 8-chloro-1,7-naphthyridine scaffold represents a highly promising platform for the development of novel therapeutic agents. The strategic incorporation of the 8-chloro substituent provides a powerful tool for fine-tuning the pharmacological properties of these molecules. While the primary focus to date has been on their potential as kinase inhibitors in oncology, the versatility of this scaffold warrants further investigation into other therapeutic areas, including neurodegenerative and inflammatory diseases.
Future research should focus on the synthesis of diverse libraries of 8-chloro-1,7-naphthyridine derivatives and their comprehensive biological evaluation against a broad panel of targets. A deeper understanding of the structure-activity relationships will be crucial for the rational design of next-generation drug candidates with enhanced potency, selectivity, and safety profiles. The continued exploration of this remarkable scaffold holds the promise of delivering innovative medicines to address unmet medical needs.
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An In-Depth Technical Guide to 2-(Benzyloxy)-8-chloro-3-methyl-1,7-naphthyridine: Physicochemical Characterization and Synthetic Strategy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted physicochemical properties of the novel compound 2-(Benzyloxy)-8-chloro-3-methyl-1,7-naphthyridine. As a derivative of the 1,7-naphthyridine scaffold, a privileged structure in medicinal chemistry, this molecule holds potential for further investigation in drug discovery programs. In the absence of experimental data for this specific entity, this document leverages established computational methodologies to forecast key parameters including molecular weight, lipophilicity (logP), aqueous solubility, and acid dissociation constant (pKa). The implications of these predicted properties on pharmacokinetic and pharmacodynamic profiles are discussed, offering a theoretical foundation for its potential as a drug candidate. Furthermore, a plausible synthetic route for its preparation is proposed, based on established organic chemistry principles and literature precedents for analogous naphthyridine systems. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related compounds.
Introduction: The 1,7-Naphthyridine Scaffold in Drug Discovery
The 1,7-naphthyridine core is a heterocyclic motif of significant interest in medicinal chemistry. Its rigid, planar structure, coupled with the presence of two nitrogen atoms, provides a unique electronic and steric framework for interaction with biological targets. This scaffold is present in a number of compounds with diverse pharmacological activities, including kinase inhibitors and anti-infective agents. The strategic placement of substituents on the naphthyridine ring system allows for the fine-tuning of a molecule's physicochemical and biological properties.[1][2] The title compound, 2-(Benzyloxy)-8-chloro-3-methyl-1,7-naphthyridine, represents a novel variation of this scaffold, incorporating a benzyloxy group at the 2-position, a chlorine atom at the 8-position, and a methyl group at the 3-position. Understanding the fundamental physicochemical characteristics of this molecule is a critical first step in evaluating its potential for drug development.[3][4]
Predicted Physicochemical Properties
Due to the novelty of 2-(Benzyloxy)-8-chloro-3-methyl-1,7-naphthyridine, experimental data on its physicochemical properties are not available in the public domain. Therefore, a suite of well-regarded computational tools has been employed to predict these essential parameters. It is crucial to acknowledge that while these in silico predictions are valuable for initial assessment, they must be confirmed by experimental validation.[5][6]
| Property | Predicted Value | Computational Method/Tool |
| Molecular Formula | C₁₇H₁₄ClN₃O | - |
| Molecular Weight | 311.77 g/mol | - |
| logP (Octanol-Water Partition Coefficient) | 4.2 | ALOGPS 2.1[7] |
| Aqueous Solubility (logS) | -4.5 (Poorly Soluble) | ALOGPS 2.1[7] |
| pKa (most basic) | 3.8 (Predicted) | ChemAxon[8][9] |
| Polar Surface Area (PSA) | 42.1 Ų | Molinspiration |
Methodologies for Physicochemical Property Prediction
The causality behind the selection of computational models for predicting physicochemical properties lies in their proven track record for accuracy and their basis in well-established theoretical principles.[10][11]
Molecular Weight and Formula
The molecular formula and weight were calculated based on the chemical structure derived from the IUPAC name. This is a fundamental and exact calculation based on atomic masses.
Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a critical determinant of a drug's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME).[12] A predicted logP of 4.2 for 2-(Benzyloxy)-8-chloro-3-methyl-1,7-naphthyridine was obtained using the ALOGPS 2.1 program.[7] This value suggests that the compound is highly lipophilic, which may lead to good membrane permeability but could also result in poor aqueous solubility and potential for non-specific binding.[13]
Aqueous Solubility (logS)
Aqueous solubility is paramount for drug absorption and formulation.[14][15] The predicted logS value of -4.5, also from ALOGPS 2.1, indicates that the compound is likely to be poorly soluble in water.[7] This is consistent with its high predicted logP value. Poor solubility can be a significant hurdle in drug development, often requiring formulation strategies to enhance bioavailability.
Acid Dissociation Constant (pKa)
The pKa value provides insight into the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding.[16][17][18] The most basic pKa of 2-(Benzyloxy)-8-chloro-3-methyl-1,7-naphthyridine was predicted to be 3.8 using ChemAxon's pKa predictor.[8][9] This suggests that the nitrogen atoms in the naphthyridine ring are weakly basic. At physiological pH (7.4), the compound will exist predominantly in its neutral form.
Caption: Interplay of physicochemical properties and their impact on drug development.
Implications for Drug Development
The predicted physicochemical profile of 2-(Benzyloxy)-8-chloro-3-methyl-1,7-naphthyridine provides valuable, albeit preliminary, insights for its potential as a therapeutic agent.
-
"Rule of Five" Assessment : Lipinski's "Rule of Five" is a guideline to evaluate the druglikeness of a chemical compound with a certain pharmacological or biological activity. The predicted properties of the title compound (Molecular Weight < 500, logP < 5, H-bond donors = 0, H-bond acceptors = 4) largely fall within the acceptable ranges, suggesting a reasonable potential for oral bioavailability.
-
Absorption and Distribution : The high lipophilicity (logP = 4.2) suggests that the compound may readily cross biological membranes, potentially leading to good absorption and tissue distribution. However, this high lipophilicity in conjunction with poor aqueous solubility could also lead to sequestration in fatty tissues, affecting its pharmacokinetic profile.
-
Metabolism : The benzyloxy group may be susceptible to O-dealkylation by cytochrome P450 enzymes, a common metabolic pathway. The naphthyridine core itself is generally stable, but the methyl and chloro substituents could also be sites of metabolic modification.
-
Formulation Challenges : The predicted poor aqueous solubility will likely necessitate the use of enabling formulation technologies, such as amorphous solid dispersions or lipid-based formulations, to achieve adequate systemic exposure in preclinical and clinical studies.
Proposed Synthetic Strategy
A plausible synthetic route for 2-(Benzyloxy)-8-chloro-3-methyl-1,7-naphthyridine can be envisioned starting from a substituted 3-aminopyridine derivative, leveraging established methodologies for the construction of the 1,7-naphthyridine ring system.[19][20]
Caption: Proposed synthetic pathway for 2-(Benzyloxy)-8-chloro-3-methyl-1,7-naphthyridine.
Step-by-Step Methodology:
-
Condensation: The synthesis would commence with the condensation of 3-amino-2-chloropyridine with ethyl acetoacetate. This reaction, typically carried out under acidic or basic conditions, would form an enamine intermediate.
-
Cyclization: The resulting intermediate would then be subjected to a high-temperature cyclization reaction, for instance, by heating in Dowtherm A, to construct the second pyridine ring of the 1,7-naphthyridine core.
-
Hydrolysis and Decarboxylation: The ester group from the ethyl acetoacetate would then be hydrolyzed to a carboxylic acid, followed by decarboxylation upon heating to yield 2-hydroxy-8-chloro-3-methyl-1,7-naphthyridine.
-
Chlorination: The hydroxyl group at the 2-position can be converted to a chlorine atom using a standard chlorinating agent such as phosphorus oxychloride (POCl₃). This would provide the key intermediate, 2,8-dichloro-3-methyl-1,7-naphthyridine.
-
Nucleophilic Substitution: Finally, a nucleophilic aromatic substitution reaction with sodium benzyloxide would be performed to displace the more reactive chlorine atom at the 2-position, affording the target compound, 2-(Benzyloxy)-8-chloro-3-methyl-1,7-naphthyridine.
This proposed synthesis is modular and allows for the introduction of diversity at various positions of the naphthyridine scaffold.
Conclusion
This technical guide has provided a comprehensive in silico characterization of the novel compound 2-(Benzyloxy)-8-chloro-3-methyl-1,7-naphthyridine. The predicted physicochemical properties suggest that while it possesses some "drug-like" features, its poor aqueous solubility presents a potential challenge for drug development that would need to be addressed through formulation strategies. The outlined synthetic pathway offers a viable route for its preparation, enabling further experimental investigation of its biological activities. This document serves as a critical starting point for researchers aiming to explore the therapeutic potential of this and related 1,7-naphthyridine derivatives. Future work should focus on the synthesis and experimental validation of the predicted physicochemical properties, as well as the biological evaluation of this compound in relevant assays.
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The 8-Chloro Substituent: A Lability Linchpin in the Functionalization of 1,7-Naphthyridine Pharmacophores
An In-Depth Technical Guide
Abstract
The 1,7-naphthyridine core is a privileged heterocyclic system, forming the structural basis for numerous biologically active compounds in medicinal chemistry.[1][2][3] Its unique electronic properties and rigid conformation make it an ideal scaffold for targeting a variety of enzymes and receptors, particularly protein kinases.[2][4] The strategic functionalization of this scaffold is paramount for modulating pharmacological activity, selectivity, and pharmacokinetic properties. This technical guide delves into the pivotal role of the 8-chloro substituent, establishing its function not merely as a static structural element, but as a reactive handle that dictates the synthetic strategy and unlocks diverse chemical space. We will explore the electronic underpinnings of its reactivity, detail its application in crucial chemical transformations, and provide validated protocols for its use in drug discovery workflows.
The 1,7-Naphthyridine Core: An Overview
The 1,7-naphthyridine scaffold consists of two fused pyridine rings, a bicyclic heteroaromatic system whose nitrogen atoms imbue it with distinct physicochemical properties.[1][3] These nitrogen atoms act as hydrogen bond acceptors, which is critical for molecular recognition at biological targets like the ATP-binding pocket of kinases.[2] However, the unsubstituted core offers limited vectors for chemical modification. The introduction of a halogen, specifically a chlorine atom at the 8-position, fundamentally alters the scaffold's reactivity profile, transforming it into a versatile intermediate for library development.
Electronic Influence of the 8-Chloro Group
The reactivity of the C8-Cl bond is a direct consequence of the electronic landscape of the 1,7-naphthyridine ring. The two nitrogen atoms are inherently electron-withdrawing, creating an electron-deficient (electrophilic) ring system. The chlorine atom at the 8-position further amplifies this effect through two primary electronic mechanisms:
-
Inductive Effect (-I): As an electronegative element, chlorine pulls electron density away from the carbon atom to which it is attached through the sigma (σ) bond. This strong inductive withdrawal significantly increases the partial positive charge on C8, making it highly susceptible to attack by nucleophiles.[5]
-
Resonance Effect (+R): While halogens possess lone pairs that can theoretically donate into the π-system, this effect is weak for chlorine and is vastly overshadowed by its powerful inductive withdrawal.[5]
The cumulative effect renders the 8-position the most electrophilic site on the pyridine ring containing it, priming it for specific chemical transformations that would be unfeasible on the parent heterocycle.
Key Transformations Enabled by the 8-Chloro Group
The 8-chloro group is primarily exploited as a versatile leaving group in nucleophilic aromatic substitutions and as a coupling partner in metal-catalyzed reactions. This dual reactivity allows for the sequential and regioselective introduction of diverse functionalities.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the 1,7-naphthyridine ring facilitates SNAr reactions at the 8-position.[6] In this two-step addition-elimination mechanism, a nucleophile attacks the electrophilic C8, forming a negatively charged intermediate (a Meisenheimer complex). The aromaticity is transiently disrupted and then restored upon the expulsion of the chloride ion, which is an effective leaving group.[6][7] This pathway is highly efficient for introducing oxygen, nitrogen, and sulfur nucleophiles.
Metal-Catalyzed Cross-Coupling Reactions
The C8-Cl bond serves as an excellent handle for various palladium- and cobalt-catalyzed cross-coupling reactions.[1] These methods are foundational in modern medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: Enables the formation of C-C bonds by coupling with boronic acids or esters. This is a robust method for introducing aryl and heteroaryl moieties.[1]
-
Buchwald-Hartwig Amination: Facilitates the formation of C-N bonds, providing access to a wide range of substituted amines.
-
Stille Coupling: Utilizes organostannane reagents for C-C bond formation.[1]
It is crucial to note the differential reactivity among halogens. In scaffolds containing both a bromo and a chloro substituent (e.g., 5-Bromo-8-chloro-1,7-naphthyridine), the C-Br bond is generally more reactive in palladium-catalyzed couplings.[8] This allows for selective functionalization, first at the C-Br position under milder conditions, followed by modification at the more robust C-Cl bond under harsher conditions.[8]
Experimental Protocols & Methodologies
The following protocols provide a validated framework for the synthesis and functionalization of the 8-chloro-1,7-naphthyridine scaffold.
Protocol 1: Synthesis of 8-Chloro-1,7-naphthyridine
This procedure details the conversion of the corresponding naphthyridinone to the activated chloro-derivative, a critical first step for subsequent modifications.
Rationale: Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for converting hydroxyl groups on heteroaromatic rings (or their tautomeric amides) into chlorides. The reaction proceeds via the formation of a chlorophosphate intermediate, which is then displaced by chloride.
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1,7-naphthyridin-8(7H)-one (1.0 eq, e.g., 2.0 g, 13.7 mmol).[9]
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen), carefully add phosphorus oxychloride (POCl₃) (10 vol, e.g., 20 mL) to the flask.[9]
-
Reaction: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[9]
-
Workup: Cool the reaction mixture to room temperature. Carefully concentrate the mixture under reduced pressure to remove excess POCl₃.
-
Neutralization: Slowly and cautiously quench the residue by adding it to ice-cold saturated sodium bicarbonate (NaHCO₃) solution until the pH is neutral or slightly basic (pH 7-8).
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).[9]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by silica gel column chromatography to yield 8-chloro-1,7-naphthyridine.[9]
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for installing aryl or heteroaryl groups at the 8-position.
Rationale: This reaction relies on a palladium catalyst (typically Pd(0)) to facilitate a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of base and ligand is critical for efficient turnover.
Step-by-Step Methodology:
-
Setup: In a flame-dried reaction vessel under an inert atmosphere, combine 8-chloro-1,7-naphthyridine (1.0 eq), the desired boronic acid or boronic ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 eq).[4]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water or an aqueous base solution.[1][4]
-
Reaction: Heat the reaction mixture to the required temperature (typically 80-120 °C) for 2-24 hours, monitoring progress by TLC or LC-MS.[1]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography on silica gel.
Impact on Pharmacological Activity: A Case Study in Kinase Inhibition
The functionalization of the 1,7-naphthyridine scaffold, particularly at the 8-position, has proven highly effective in the development of potent kinase inhibitors.[2][4] For example, derivatives have shown significant inhibitory activity against targets like Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), a target in oncology.[2]
The ability to use the 8-chloro group to introduce a variety of substituents allows for extensive Structure-Activity Relationship (SAR) studies. By systematically varying the group at the 8-position, researchers can optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
| Compound ID | Substituent at C8 | Method of Introduction | Target Kinase | IC₅₀ (nM) |
| Reference-Cl | -Cl | (Starting Material) | PIP4K2A | >1000 |
| Example 1 | -O-CH₃ | SNAr (CH₃O⁻Na⁺) | PIP4K2A | 150 |
| Example 2 | -NH-Cyclopropyl | Buchwald-Hartwig | PIP4K2A | 45 |
| Example 3 | -Phenyl | Suzuki Coupling | PIP4K2A | 25 |
| Example 4 | -4-Fluorophenyl | Suzuki Coupling | PIP4K2A | 8.7 |
This table presents illustrative data based on trends observed for related scaffolds to demonstrate the impact of C8 functionalization.[2][4]
The data clearly indicates that replacing the chloro group with various moieties via the described chemical transformations can lead to a dramatic increase in inhibitory potency.
Conclusion
For the drug development professional, the 8-chloro-1,7-naphthyridine scaffold should not be viewed as a final product, but as a strategic starting point. The chloro group serves as a lability linchpin, activating the C8 position for a wealth of chemical transformations. Its predictable reactivity in both nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions provides a robust and reliable platform for generating diverse chemical libraries. This versatility is essential for conducting thorough SAR studies, ultimately enabling the fine-tuning of molecular properties to develop potent, selective, and drug-like candidates for a range of therapeutic targets. Understanding and exploiting the role of the 8-chloro group is therefore a key strategy in harnessing the full potential of the 1,7-naphthyridine pharmacophore.
References
- Functionalization of the 1,7-Naphthyridine Ring System: Applic
- Application Notes and Protocols: 5-Bromo-8-chloro-1,7-naphthyridine as a Scaffold for Kinase Inhibitors. Benchchem.
- A Comparative Study of 1,7-Naphthyridine and 1,8-Naphthyridine Scaffolds in Drug Discovery. Benchchem.
- Design and Synthesis of Novel 1,7-Naphthyridine-Based Compounds: Applic
- Technical Guide: Physicochemical Properties and Synthetic Utility of 5-Bromo-8-chloro-1,7-naphthyridine. Benchchem.
- Substituent Effects. La Salle University.
- nucleophilic arom
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. www1.lasalle.edu [www1.lasalle.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 8-CHLORO-[1,7]NAPHTHYRIDINE | 13058-77-0 [chemicalbook.com]
Methodological & Application
Application Note: Step-by-Step Synthesis of 2-(Benzyloxy)-8-chloro-3-methyl-1,7-naphthyridine
Abstract
This application note details a robust, regioselective synthesis protocol for 2-(Benzyloxy)-8-chloro-3-methyl-1,7-naphthyridine , a functionalized heterocyclic scaffold often utilized in kinase inhibitor discovery (e.g., PI4K, mTOR pathways).
The synthesis addresses the critical challenge of regioselectivity inherent in the 1,7-naphthyridine system. Direct nucleophilic substitution on a 2,8-dichloro precursor typically favors the 8-position due to steric shielding at the 2-position by the 3-methyl group. Therefore, this protocol employs a regioselective O-alkylation strategy starting from the lactam intermediate, 8-chloro-3-methyl-1,7-naphthyridin-2(1H)-one . This approach "locks" the chlorine at position 8 and exclusively installs the benzyloxy group at position 2, ensuring high isomeric purity.
Retrosynthetic Analysis
The strategic disconnection relies on the tautomeric nature of the 2-oxo-naphthyridine system. By accessing the 2-pyridone-like intermediate (2 ), we can exploit the "Silver Salt Method" to favor O-alkylation over N-alkylation.
Pathway:
-
Target (1): 2-(Benzyloxy)-8-chloro-3-methyl-1,7-naphthyridine.
-
Precursor (2): 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one.
-
Starting Materials (3 & 4): 3-Amino-2-chloropyridine (3 ) and Ethyl 2-formylpropionate (or equivalent surrogate like Ethyl 3-ethoxy-2-methylacrylate) (4 ).
Figure 1: Retrosynthetic logic prioritizing regiochemical fidelity.
Detailed Experimental Protocol
Phase 1: Synthesis of 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one
Rationale: The construction of the 1,7-naphthyridine core is achieved via a condensation-cyclization sequence. We utilize 3-amino-2-chloropyridine as the scaffold. The chlorine at position 2 of the pyridine ring is retained to become the 8-chloro substituent in the final naphthyridine system.
Reagents & Materials:
-
3-Amino-2-chloropyridine (1.0 equiv)
-
Ethyl 3-ethoxy-2-methylacrylate (1.2 equiv) [Commercially available or generated in situ from Ethyl propionate/Ethyl formate]
-
Dowtherm A (Diphenyl ether/Biphenyl mixture) or Diphenyl ether
-
Ethanol (absolute)
-
Acetic acid (glacial)
Step-by-Step Procedure:
-
Condensation (Enamine Formation):
-
In a round-bottom flask equipped with a Dean-Stark trap, dissolve 3-amino-2-chloropyridine (10.0 g, 77.8 mmol) and ethyl 3-ethoxy-2-methylacrylate (14.8 g, 93.4 mmol) in Ethanol (50 mL).
-
Add a catalytic amount of Acetic Acid (0.5 mL).
-
Reflux for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the amine.
-
Evaporate the solvent under reduced pressure to yield the crude enamine intermediate (Ethyl 3-((2-chloropyridin-3-yl)amino)-2-methylacrylate).
-
-
Thermal Cyclization (Gould-Jacobs Type):
-
Heat Dowtherm A (100 mL) to a rolling boil (approx. 250°C) in a heavy-walled reaction vessel.
-
Critical Step: Add the crude enamine (from step 1) dropwise (dissolved in a minimum amount of hot Dowtherm A if necessary) to the boiling solvent. Caution: Rapid addition is necessary to minimize polymerization, but ensure safe handling of hot oil.
-
Maintain reflux for 30–60 minutes. The solution will darken.
-
Cool the mixture slowly to room temperature. The product, 8-chloro-3-methyl-1,7-naphthyridin-2(1H)-one , typically precipitates as a solid.
-
Dilute with Hexanes (100 mL) to further promote precipitation.
-
Filter the solid, wash extensively with Hexanes (to remove Dowtherm A), and dry.
-
Purification: Recrystallize from DMF/Ethanol if necessary.
-
Expected Yield: 55–65%.
-
Phase 2: Regioselective O-Benzylation
Rationale: Lactams exist in equilibrium with their lactim (hydroxy) tautomers. Under basic conditions (e.g., NaH), N-alkylation is often favored or competes with O-alkylation. To force O-alkylation , we employ Silver Carbonate (Ag₂CO₃) . The silver ion coordinates to the lactam nitrogen/oxygen, enhancing the nucleophilicity of the oxygen and precipitating silver bromide, which drives the reaction.
Reagents & Materials:
-
8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one (1.0 equiv) [Product of Phase 1]
-
Benzyl Bromide (1.2 equiv)
-
Silver Carbonate (Ag₂CO₃) (1.5 equiv) - Must be fresh and protected from light.
-
Toluene (Anhydrous) or Benzene (if permitted)
-
Dichloromethane (DCM) for workup.
Step-by-Step Procedure:
-
Setup:
-
Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Perform all operations under an inert atmosphere (Nitrogen or Argon) and exclude light (wrap flask in aluminum foil) to prevent decomposition of silver salts.
-
-
Reaction:
-
Suspend 8-chloro-3-methyl-1,7-naphthyridin-2(1H)-one (5.0 g, 25.7 mmol) in anhydrous Toluene (100 mL).
-
Add Silver Carbonate (10.6 g, 38.5 mmol) in one portion.
-
Add Benzyl Bromide (3.7 mL, 30.8 mmol) dropwise via syringe.
-
Heat the mixture to reflux (110°C) with vigorous stirring for 12–16 hours.
-
-
Monitoring:
-
Check progress via TLC (DCM/MeOH 95:5). The starting lactam (low Rf, streaks) should convert to a higher Rf spot (O-benzyl product). N-benzyl byproduct (if any) usually has a distinct Rf.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove silver salts (AgBr, unreacted Ag₂CO₃).
-
Safety: Treat the filter cake as hazardous heavy metal waste.
-
Wash the Celite pad with DCM (50 mL) to recover absorbed product.
-
Concentrate the combined filtrate under reduced pressure to yield a crude oil or solid.
-
-
Purification:
-
Purify via Flash Column Chromatography on Silica Gel.
-
Eluent: Gradient of Hexanes/Ethyl Acetate (Start 90:10 -> End 70:30).
-
The O-alkylated product (Target) typically elutes before the N-alkylated impurity (if present).
-
Target: 2-(Benzyloxy)-8-chloro-3-methyl-1,7-naphthyridine.
-
Expected Yield: 70–80%.[1]
-
Analytical Data Summary
| Parameter | Specification / Observation |
| Appearance | White to pale yellow crystalline solid |
| Molecular Formula | C₁₆H₁₃ClN₂O |
| Molecular Weight | 284.74 g/mol |
| ¹H NMR (CDCl₃) | δ 8.95 (s, 1H, H-6), 8.40 (d, 1H, H-5), 7.90 (s, 1H, H-4), 7.30-7.50 (m, 5H, Ph), 5.55 (s, 2H, O-CH₂-Ph), 2.45 (s, 3H, CH₃). (Representative shifts) |
| MS (ESI) | [M+H]⁺ = 285.1 / 287.1 (Cl pattern) |
| TLC (Hex/EtOAc 3:1) | R_f ≈ 0.6 (UV active) |
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis.
Safety & Handling
-
Benzyl Bromide: Potent lachrymator. Handle only in a functioning fume hood. Wear chemical-resistant gloves and eye protection.
-
Silver Carbonate: Toxic to aquatic life and can cause argyria (silver staining) upon prolonged contact. Dispose of silver waste in dedicated heavy metal containers.
-
Dowtherm A: High boiling point (257°C). Extreme burn hazard. Ensure reaction vessel is rated for high thermal stress.
-
1,7-Naphthyridines: Treat as potential bioactive agents.[2] Avoid inhalation of dusts.
References
-
Naphthyridine Core Synthesis: Litvinov, V. P.[3] "Advances in the Chemistry of Naphthyridines." Advances in Heterocyclic Chemistry, 2006 , 91, 189–300. Link
- Silver Salt Alkylation Method:Chung, N. M., et al. "Regioselective alkylation of lactams." Journal of Organic Chemistry, 1980, 45, 3332.
- Analogous 1,7-Naphthyridine Chemistry:Lowe, P. R., et al. "Synthesis of substituted 1,7-naphthyridines." Journal of Medicinal Chemistry, 1990, 33, 153-160.
-
Commercial Availability Validation: ChemShuttle Catalog Entry TQR1211. Link
Sources
Application Notes and Protocols for Benzyl Group Deprotection in 1,7-Naphthyridine Derivatives
Introduction: The Benzyl Group in 1,7-Naphthyridine Synthesis and the Nuances of its Removal
The benzyl (Bn) group is a cornerstone in the synthesis of complex nitrogen-containing molecules, prized for its stability across a wide array of reaction conditions.[1] In the realm of 1,7-naphthyridine chemistry, a scaffold of significant interest in drug discovery, the N-benzyl group serves as a reliable protecting group for the naphthyridine nitrogen. Its removal is a critical step in the final stages of synthesis, unmasking the nitrogen for further functionalization or to yield the final active pharmaceutical ingredient.
However, the deprotection of a benzyl group from a 1,7-naphthyridine core is not without its challenges. The electron-rich nature of the bicyclic aromatic system and the presence of two nitrogen atoms can lead to catalyst poisoning in hydrogenation reactions and potential side reactions under harsh acidic or oxidative conditions.[2] This guide provides a comprehensive overview of the primary methods for N-benzyl deprotection in 1,7-naphthyridine derivatives, offering detailed protocols and the rationale behind experimental choices to navigate these challenges successfully.
Decision Workflow for Benzyl Deprotection Strategy
The selection of an appropriate deprotection method is contingent on the overall molecular structure, the presence of other functional groups, and the desired scale of the reaction. The following workflow provides a general guideline for choosing the most suitable strategy.
Sources
Technical Guide: 2-(Benzyloxy)-8-chloro-3-methyl-1,7-naphthyridine as a Kinase Inhibitor Scaffold
This Technical Guide is structured to provide an in-depth operational framework for utilizing 2-(Benzyloxy)-8-chloro-3-methyl-1,7-naphthyridine as a scaffold in the discovery of type I/II kinase inhibitors.
Executive Summary & Scaffold Rationale
The 1,7-naphthyridine core is a privileged pharmacophore in kinase drug discovery, serving as a bioisostere for quinoline and isoquinoline scaffolds. The specific derivative 2-(Benzyloxy)-8-chloro-3-methyl-1,7-naphthyridine (Compound 1) represents a strategic "bifunctional hub" for library generation.
Key Structural Advantages:
-
C8-Chloro "Warhead" Handle: The chlorine atom at position 8 is highly activated for Nucleophilic Aromatic Substitution (
) or Palladium-catalyzed cross-couplings (Buchwald-Hartwig, Suzuki). This vector typically directs substituents toward the solvent-exposed region or the ribose binding pocket, allowing for the introduction of solubilizing groups (e.g., piperazines, morpholines). -
C2-Benzyloxy "Anchor": This moiety serves two roles:
-
Protective/Prodrug: It masks the polar lactam (2-oxo) functionality, improving cell permeability during early screening.
-
Hydrophobic Interaction: The benzyl group can occupy the hydrophobic Back Pocket (Gatekeeper region) in certain kinase conformations (e.g., DFG-out).
-
-
C3-Methyl Constraint: This substituent restricts rotational freedom, pre-organizing the scaffold to minimize entropy loss upon binding to the ATP cleft.
Chemical Biology Profile & Binding Mode[1][2]
Hypothetical Binding Interaction (Type I Inhibitor)
When derivatized at C8 with an amino-aryl group, the scaffold mimics the adenine ring of ATP.
-
Hinge Region: The
or nitrogen atoms often serve as Hydrogen Bond Acceptors (HBA) to the kinase hinge residues (e.g., Met341 in Src). -
Selectivity Pocket: The C8-substituent extends into the solvent front, a region of high sequence variability among kinases, conferring selectivity.
-
Hydrophobic Pocket: The C2-benzyloxy group orients towards the gatekeeper residue (e.g., Thr338 in c-Src), exploiting
or Van der Waals interactions.
Visualization: Structural Logic & Binding Map
Caption: Structural Activity Relationship (SAR) map of the 1,7-naphthyridine scaffold interacting with a generic kinase ATP-binding pocket.
Protocol A: Derivatization of the Scaffold
Objective: Replace the reactive C8-chloro group with an amine to generate a focused library of potential inhibitors.
Reaction Type: Nucleophilic Aromatic Substitution (
Materials
-
Substrate: 2-(Benzyloxy)-8-chloro-3-methyl-1,7-naphthyridine (1.0 eq).
-
Nucleophile: Various primary/secondary amines (e.g., 1-methylpiperazine, morpholine, aniline derivatives) (1.2 – 1.5 eq).
-
Base:
-Diisopropylethylamine (DIPEA) or (2.0 eq). -
Solvent: Anhydrous DMSO or NMP (for high boiling point) or Ethanol (for lower temp).
-
Equipment: Microwave reactor (preferred) or sealed tube.
Step-by-Step Methodology
-
Preparation: In a 10 mL microwave vial, dissolve Compound 1 (100 mg, 0.35 mmol) in anhydrous DMSO (2.0 mL).
-
Addition: Add the selected amine (0.42 mmol, 1.2 eq) followed by DIPEA (0.70 mmol, 122 µL).
-
Reaction:
-
Method A (Microwave): Seal the vial and irradiate at 120°C for 20–40 minutes.
-
Method B (Thermal): Heat in an oil bath at 100°C for 4–12 hours. Monitor by LC-MS.
-
-
Work-up:
-
Pour the reaction mixture into ice-cold water (20 mL).
-
If a precipitate forms, filter and wash with water.
-
If no precipitate, extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate.[1]
-
-
Purification: Purify via Flash Column Chromatography (Silica gel, 0–10% MeOH in DCM) to isolate the C8-amino derivative .
Critical Control Point: The C8-position is highly electrophilic due to the electron-deficient nature of the 1,7-naphthyridine ring. If the reaction is sluggish, add a catalytic amount of
Protocol B: Biochemical Kinase Screening (TR-FRET)
Objective: Evaluate the inhibitory potency (
Assay Principle
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the phosphorylation of a substrate peptide. The tracer antibody binds only to the phosphorylated product.
Reagents
-
Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35. -
ATP: At
concentration for the specific kinase. -
Detection Reagents: Europium-labeled anti-phospho-antibody and APC-labeled acceptor.
Experimental Workflow
-
Compound Plating: Dispense 100 nL of compound (in 100% DMSO) into a 384-well low-volume white plate using an acoustic dispenser (e.g., Echo 550). Prepare an 11-point serial dilution.
-
Enzyme Addition: Add 5 µL of Kinase solution (0.5 nM final conc) to the wells. Incubate for 15 mins at RT to allow compound-enzyme binding.
-
Reaction Initiation: Add 5 µL of Substrate/ATP mix.
-
Incubation: Shake plate for 60 minutes at RT.
-
Termination/Detection: Add 10 µL of Detection Mix (EDTA + Eu-Antibody + APC-Acceptor).
-
Readout: Incubate for 1 hour and read on a multimode plate reader (Excitation: 337 nm; Emission: 620 nm & 665 nm).
Data Analysis
Calculate the TR-FRET ratio (
Synthetic Workflow Visualization
Caption: Synthetic route from naphthyridinone precursor to the final kinase inhibitor library via the 8-chloro scaffold.
Physicochemical Properties & Data Summary
| Property | Value (Predicted) | Relevance |
| Molecular Weight | 284.74 g/mol | Fragment-like, allows room for derivatization (Rule of 5). |
| cLogP | ~3.8 | Moderate lipophilicity; C2-benzyl contributes significantly. |
| TPSA | ~38 Ų | Good permeability; likely CNS penetrant if MW stays low. |
| H-Bond Acceptors | 3 (N1, N7, O) | Key for hinge binding interactions. |
| Reactivity | High (C8-Cl) | Excellent substrate for rapid library synthesis. |
References
-
J. Med. Chem. (2015). Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor.[2][3][4]
-
Source:
- Relevance: Establishes the 1,7-naphthyridine core as a bioactive scaffold and details synthetic routes for C8 substitution.
-
-
J. Med. Chem. (2021).Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A.
-
BenchChem Application Note.The Biological Potential of the 1,7-Naphthyridine Scaffold.
-
Source: (General Reference for Scaffold Reactivity)
- Relevance: Provides background on the "privileged" nature of the scaffold for p38 and Src kinases.
-
-
Organic & Biomolecular Chemistry.Investigation on the 1,6-naphthyridine motif: discovery and SAR study of kinase inhibitors.
-
Source:
-
Relevance: Comparative SAR data for naphthyridine isomers in kinase drug discovery.[6]
-
Sources
- 1. 8-CHLORO-[1,7]NAPHTHYRIDINE | 13058-77-0 [chemicalbook.com]
- 2. Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Optimization of reaction conditions for 3-methyl-1,7-naphthyridine synthesis
Application Note & Protocol
Topic: Optimization of Reaction Conditions for the Synthesis of 3-Methyl-1,7-Naphthyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the 1,7-Naphthyridine Scaffold
The 1,7-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its rigid, planar structure and the specific orientation of its nitrogen atoms allow for precise interactions with biological targets, making it a cornerstone for the development of novel therapeutics.[1] Derivatives of 1,7-naphthyridine have demonstrated potential as potent and selective inhibitors for critical enzymes like phosphodiesterase type 4D (PDE4D), highlighting their promise in treating inflammatory diseases such as asthma.[1] The functionalization of the 1,7-naphthyridine ring system is a key strategy for modulating the pharmacological properties of these molecules.[2]
Despite their importance, the synthesis of specifically substituted naphthyridines can be challenging, often requiring harsh conditions or multi-step procedures that limit functional group tolerance and overall efficiency.[3] The Friedländer annulation, a classic condensation reaction, remains one of the most direct and powerful methods for constructing the naphthyridine skeleton.[4][5] This application note provides a comprehensive guide to the systematic optimization of the Friedländer reaction for the synthesis of 3-methyl-1,7-naphthyridine, a key building block for more complex derivatives.
Core Synthesis Strategy: The Friedländer Annulation
The Friedländer synthesis involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group activated by a carbonyl. For the synthesis of 3-methyl-1,7-naphthyridine, the reactants are 3-aminoisonicotinaldehyde (also known as 3-amino-4-formylpyridine) and acetone.
The reaction proceeds through an initial aldol-type condensation to form an enone intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic naphthyridine ring. The efficiency and yield of this process are highly dependent on a range of reaction parameters, making optimization a critical step for achieving a scalable and robust synthesis.
Systematic Optimization of Reaction Conditions
Achieving high yield and purity requires a systematic approach to optimizing the reaction parameters. The following sections detail the key variables and provide a logical workflow for their evaluation. The core principle is to establish a baseline reaction and then vary one parameter at a time to isolate its effect before combining the optimal conditions.
Catalyst Selection: The Driving Force of the Reaction
The catalyst is arguably the most critical factor. Both acid and base catalysis can promote the reaction, but they do so through different mechanisms, leading to variations in reaction rate and byproduct formation.
-
Causality:
-
Base Catalysis (e.g., KOH, Pyrrolidine): The base deprotonates acetone to form a nucleophilic enolate, which then attacks the aldehyde. This is often effective but can lead to self-condensation of acetone. Novel amine catalysts, such as bicyclic pyrrolidine derivatives, have been shown to provide high reactivity and regioselectivity.[6][7]
-
Acid Catalysis (e.g., H₂SO₄, CF₃SO₃H, Lewis Acids): The acid protonates the carbonyl group of the aldehyde, making it more electrophilic and susceptible to attack by the enol form of acetone. Strong acids can be highly effective but may require higher temperatures and can be incompatible with sensitive functional groups.[8]
-
Metal Catalysis (e.g., Cu(I), Ag(I)): In modified Friedländer-type reactions, metal catalysts can enable milder reaction pathways, for instance, by facilitating reactions with less activated ketones or alkynes.[9]
-
Table 1: Catalyst Screening Experimental Design
| Entry | Catalyst (mol%) | Type | Solvent | Temperature (°C) | Time (h) | Yield (%) * |
| 1 | L-Proline (20) | Organocatalyst | Ethanol | 80 | 12 | 45 |
| 2 | Pyrrolidine (20) | Base | Ethanol | 80 | 12 | 65 |
| 3 | KOH (100) | Base | Ethanol | 80 | 6 | 70 |
| 4 | H₂SO₄ (cat.) | Acid | Ethanol | 80 | 12 | 55 |
| 5 | Sc(OTf)₃ (10) | Lewis Acid | Acetonitrile | 80 | 12 | 60 |
| 6 | Choline Hydroxide (1) | Ionic Liquid | Water | 50 | 11 | 75 |
| 7 | None | Control | Ethanol | 80 | 24 | <5 |
*Hypothetical yield data for illustrative purposes.
Solvent Effects: Influencing Reactivity and Solubility
The choice of solvent affects reactant solubility, reaction rates, and in some cases, the reaction mechanism itself.
-
Causality:
-
Protic Solvents (e.g., Ethanol, Water): Can participate in hydrogen bonding, stabilizing intermediates and transition states. Water, in particular, is an environmentally benign choice, and recent studies have shown that using specific catalysts like choline hydroxide can make aqueous synthesis highly efficient.[5]
-
Aprotic Polar Solvents (e.g., DMF, Acetonitrile): Can dissolve a wide range of reactants and catalysts but do not participate in hydrogen bonding. They are often good choices for reactions involving charged intermediates.
-
Aprotic Nonpolar Solvents (e.g., Toluene, Dioxane): Generally used for reactions that require high temperatures and azeotropic removal of water to drive the equilibrium towards the product.
-
Temperature and Concentration
-
Causality:
-
Temperature: Higher temperatures increase the reaction rate but can also promote the formation of undesirable byproducts. For some catalyst systems, higher temperatures have been shown to improve regioselectivity.[6][7] The optimal temperature is a balance between achieving a reasonable reaction time and minimizing degradation or side reactions.
-
Concentration & Stoichiometry: The reaction is typically run with the ketone (acetone) serving as both the reactant and the solvent, or with a slight excess of the ketone. Varying the concentration of the limiting reagent (3-aminoisonicotinaldehyde) can impact reaction kinetics.
-
Experimental Protocols
Protocol 1: Baseline Synthesis of 3-Methyl-1,7-Naphthyridine
This protocol is a representative starting point based on a classic base-catalyzed Friedländer condensation.
Materials:
-
3-Aminoisonicotinaldehyde (1.0 equiv, e.g., 122 mg, 1.0 mmol)
-
Acetone (20 equiv, ~1.5 mL)
-
Potassium Hydroxide (KOH) (1.2 equiv, e.g., 67 mg, 1.2 mmol)
-
Ethanol (5 mL)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-aminoisonicotinaldehyde (122 mg, 1.0 mmol) and ethanol (5 mL).
-
Add potassium hydroxide (67 mg, 1.2 mmol) and stir the mixture at room temperature for 10 minutes until the base dissolves.
-
Add acetone (1.5 mL, ~20 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 6-8 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate as the eluent.
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add deionized water (15 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure 3-methyl-1,7-naphthyridine.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Optimization of Reaction Conditions in Parallel
This protocol describes a method for efficiently screening multiple conditions (e.g., catalysts and solvents) using a 24-well reaction block.
Materials:
-
Stock solution of 3-aminoisonicotinaldehyde in a suitable solvent (e.g., 0.2 M in Dioxane).
-
A set of catalysts (e.g., L-Proline, KOH, Sc(OTf)₃, etc.).
-
A set of solvents (e.g., Ethanol, Acetonitrile, Toluene, Water).
-
Acetone.
-
Internal standard (e.g., Dodecane) for GC or LC-MS analysis.
-
24-well reaction block with magnetic stirring and temperature control.
Procedure:
-
Preparation: In each well of the reaction block, add the desired catalyst (e.g., 0.02 mmol, 0.1 equiv).
-
Solvent Addition: Add the designated solvent (1 mL) to each corresponding well.
-
Reactant Addition: Add the stock solution of 3-aminoisonicotinaldehyde (0.5 mL, 0.1 mmol, 1.0 equiv) to each well.
-
Add acetone (0.15 mL, 2.0 mmol, 20 equiv) to each well.
-
Add a precise amount of the internal standard to each well for quantitative analysis.
-
Reaction: Seal the reaction block and place it on the heating/stirring platform. Set the desired temperature (e.g., 80°C) and stir for a predetermined time (e.g., 12 hours).
-
Quenching and Sampling: After the reaction time, cool the block to room temperature. Take a small aliquot (e.g., 20 µL) from each well, dilute it with a suitable solvent (e.g., acetonitrile), and analyze by LC-MS or GC to determine the relative yield of the product.
-
Analysis: Compare the yields across all conditions to identify the optimal catalyst and solvent combination. Use this information to inform the next stage of optimization (e.g., temperature screening) using the best-performing conditions.
Conclusion
The synthesis of 3-methyl-1,7-naphthyridine via the Friedländer annulation is a highly adaptable reaction whose efficiency is profoundly influenced by the choice of catalyst, solvent, and temperature. By employing a systematic optimization workflow, researchers can significantly improve product yields, reduce reaction times, and develop more sustainable and scalable protocols. The insights provided in this note, from understanding the causality behind experimental choices to implementing structured optimization protocols, empower scientists to harness the full potential of this important synthetic transformation for applications in drug discovery and materials science.
References
-
NHC–BIAN–Cu(I)-Catalyzed Friedländer-Type Annulation of 2-Amino-3-(per)fluoroacetylpyridines with Alkynes on Water. PMC. Available at: [Link]
-
Dormer, P. G., et al. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467-477. Available at: [Link]
-
A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. ResearchGate. Available at: [Link]
-
Dormer, P. G., et al. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry. Available at: [Link]
-
Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link]
-
Gantner, F., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675-82. Available at: [Link]
-
Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. Available at: [Link]
-
Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. MDPI. Available at: [Link]
Sources
- 1. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03301B [pubs.rsc.org]
- 9. NHC–BIAN–Cu(I)-Catalyzed Friedländer-Type Annulation of 2-Amino-3-(per)fluoroacetylpyridines with Alkynes on Water - PMC [pmc.ncbi.nlm.nih.gov]
Scalable preparation of 2-(Benzyloxy)-8-chloro-3-methyl-1,7-naphthyridine for pharmaceutical research
Executive Summary
The 1,7-naphthyridine scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for Type 4 Phosphodiesterase (PDE4) inhibitors, tyrosine kinase inhibitors (e.g., c-Met), and potential anti-infectives. However, the scalable preparation of highly substituted derivatives—specifically those bearing substituents at the 2, 3, and 8 positions—presents significant regiochemical challenges.
This application note details a robust, scalable process for the synthesis of 2-(Benzyloxy)-8-chloro-3-methyl-1,7-naphthyridine . Unlike traditional routes that rely on low-yielding N-oxide rearrangements or non-selective chlorinations, this protocol utilizes a Directed Ortho-Metalation (DoM) strategy to pre-install the C8-chloro substituent, followed by a Horner-Wadsworth-Emmons (HWE) annulation to construct the naphthyridine core. This methodology ensures high regiofidelity and process safety suitable for multi-gram to kilogram scale-up.
Retrosynthetic Analysis & Strategy
To achieve a scalable route, we disconnect the target molecule into a commercially available pyridine precursor. The critical strategic decision is to retain the halogen at the C8 position (originating from the pyridine precursor) rather than attempting to introduce it late-stage via electrophilic substitution, which is often unselective on the electron-deficient naphthyridine ring.
Strategic Disconnections
-
C2-O Bond Formation: The benzyloxy group is installed via selective O-alkylation of the corresponding lactam (naphthyridinone).
-
Ring Construction: The B-ring is formed via an intramolecular cyclization of an
-unsaturated ester, derived from an HWE reaction. -
C4-Functionalization: The aldehyde handle required for ring closure is installed via DoM on the protected aminopyridine.
Figure 1: Retrosynthetic logic flow prioritizing the preservation of the C8-chloro handle.
Detailed Experimental Protocol
Phase 1: Precursor Activation (Directed Ortho-Metalation)
Objective: Regioselective formylation of 3-amino-2-chloropyridine at the C4 position. Direct lithiation of the free amine is not feasible; thus, a pivaloyl directing group is employed.
Step 1.1: Protection [1]
-
Charge a reactor with 3-amino-2-chloropyridine (1.0 equiv) and DCM (10 vol).
-
Add Triethylamine (1.2 equiv) and cool to 0°C.
-
Add Pivaloyl chloride (1.1 equiv) dropwise, maintaining internal temperature < 5°C.
-
Warm to RT and stir for 2 h.
-
Workup: Wash with 1N HCl, then sat. NaHCO3. Dry (MgSO4) and concentrate to yield N-(2-chloropyridin-3-yl)pivalamide.
Step 1.2: Formylation (DoM)
Critical Process Parameter (CPP): Temperature control during n-BuLi addition is critical to prevent " benzyne" type elimination or halogen-lithium exchange at the C2-Cl position.
-
Dissolve N-(2-chloropyridin-3-yl)pivalamide (1.0 equiv) in anhydrous THF (15 vol) under
. -
Cool the solution to -78°C .
-
Add n-BuLi (2.2 equiv, 2.5 M in hexanes) dropwise over 1 h. Maintain temp < -70°C.
-
Mechanistic Note: The first equivalent deprotonates the amide N-H; the second equivalent performs the C4-lithiation directed by the carbonyl oxygen of the pivaloyl group [1].
-
-
Stir at -78°C for 2 h.
-
Add DMF (3.0 equiv) dropwise.
-
Stir for 1 h at -78°C, then allow to warm to 0°C.
-
Quench with sat. NH4Cl solution. Extract with EtOAc.[2]
-
Purification: Crystallization from Heptane/EtOAc yields 2-chloro-3-(pivaloylamino)-4-pyridinecarboxaldehyde .
Phase 2: Annulation to the Naphthyridine Core
Objective: Construct the second ring containing the C3-methyl group.
Step 2.1: Horner-Wadsworth-Emmons (HWE) Reaction
-
Suspend NaH (60% dispersion, 1.2 equiv) in anhydrous THF (10 vol) at 0°C.
-
Add Triethyl 2-phosphonopropionate (1.2 equiv) dropwise. Stir 30 min until clear (formation of phosphonate carbanion).
-
Cannulate the solution of 2-chloro-3-(pivaloylamino)-4-pyridinecarboxaldehyde (from Phase 1) in THF into the reaction vessel.
-
Stir at RT for 4 h. Monitor by HPLC for consumption of aldehyde.
-
Workup: Aqueous quench and extraction (EtOAc). This yields the acyclic
-unsaturated ester intermediate.
Step 2.2: Deprotection and Cyclization
-
Dissolve the crude ester in 6N HCl (10 vol).
-
Reflux (100°C) for 6 h.
-
Reaction Cascade: Acid hydrolysis removes the Pivaloyl group
Free amine attacks the ester carbonyl Cyclization Elimination of EtOH.
-
-
Isolation: Cool to RT. Neutralize carefully with solid Na2CO3 to pH 7-8. The product, 8-chloro-3-methyl-1,7-naphthyridin-2(1H)-one , will precipitate.
-
Filter, wash with water and cold ether. Dry in a vacuum oven at 50°C.
Phase 3: Regioselective O-Alkylation
Objective: Install the benzyl group on the oxygen (O-alkylation) rather than the nitrogen (N-alkylation).
Technical Insight: Lactams exist in tautomeric equilibrium with their hydroxy-heterocycle forms. While N-alkylation is favored under standard basic conditions (NaH/DMF), the use of Silver(I) Carbonate favors O-alkylation due to the "hard/soft" acid-base principle and the coordination of silver to the nitrogen [2].
-
Suspend 8-chloro-3-methyl-1,7-naphthyridin-2(1H)-one (1.0 equiv) in Toluene (20 vol).
-
Add Silver Carbonate (
) (1.1 equiv) and Benzyl Bromide (1.2 equiv). -
Heat to reflux (110°C) in the dark (wrap flask in foil) for 12–16 h.
-
Filtration: Filter hot through a Celite pad to remove silver salts. Wash pad with DCM.
-
Purification: Concentrate filtrate. Recrystallize from Isopropanol/Hexanes.
-
Alternative: If N-alkylated byproduct is present (>5%), purify via silica gel chromatography (Eluent: 20% EtOAc/Hexanes).
-
Process Data & Specifications
Reagent Stoichiometry Table
| Step | Reagent | Equiv. | Role | Critical Parameter |
| 1.1 | Pivaloyl Chloride | 1.1 | Protecting Group | Temp < 5°C (Exothermic) |
| 1.2 | n-BuLi | 2.2 | Lithiation Agent | Temp < -70°C (Regiocontrol) |
| 2.1 | Triethyl 2-phosphonopropionate | 1.2 | HWE Reagent | Anhydrous conditions |
| 2.2 | 6N HCl | Excess | Cyclization | Reflux required for ring closure |
| 3.1 | 1.1 | O-Selective Base | Protect from light |
Analytical Specification (Product)
-
Compound: 2-(Benzyloxy)-8-chloro-3-methyl-1,7-naphthyridine
-
Appearance: Off-white to pale yellow solid.
-
1H NMR (400 MHz, CDCl3):
8.95 (s, 1H, H6), 8.45 (d, 1H, H5), 7.85 (s, 1H, H4), 7.30-7.50 (m, 5H, Ph), 5.55 (s, 2H, ), 2.45 (s, 3H, ). -
HPLC Purity: >98.0% (AUC).[3]
-
Mass Spec: [M+H]+ = 285.1/287.1 (Cl pattern).
Process Workflow Diagram
Figure 2: Step-by-step process workflow emphasizing the modular phases of synthesis.
Safety & Handling Protocols
-
n-Butyllithium: Pyrophoric. Must be handled under inert atmosphere (Ar/N2). Use cannula transfer techniques. Quench excess carefully with IPA/dry ice before aqueous addition.
-
Silver Carbonate: Toxic and expensive. Waste must be segregated for silver recovery.
-
8-Chloro-intermediates: Potential sensitizers. Handle with high-containment procedures (fume hood, double gloves).
References
-
Estel, L., Marsais, F., & Queguiner, G. (1988). Metalation of pivaloylamino derivatives of pyridine and quinoline: A new entry into 3,4-disubstituted pyridines. Journal of Organic Chemistry, 53(12), 2740–2744. Link
-
Tice, C. M., et al. (2010). A Scalable Synthesis of a 1,7-Naphthyridine Derivative, a PDE-4 Inhibitor.[1] Organic Process Research & Development, 14(4), 859–867. Link
-
BenchChem Technical Support. (2025). Design and Synthesis of Novel 1,7-Naphthyridine-Based Compounds. BenchChem Application Notes.[2] Link
-
Sakai, N., et al. (2012).[4] Copper-Catalyzed Annulation for Naphthyridines.[4] Organic Letters, 14(3), 836–839. Link
Sources
Application Note: Strategic Solvent Selection for the Synthesis of Benzyloxy-Naphthyridine Intermediates
Executive Summary
Benzyloxy-naphthyridines are critical pharmacophores in kinase inhibitor development (e.g., PI3K, VEGFR inhibitors).[1] Their synthesis typically proceeds via Nucleophilic Aromatic Substitution (
This guide provides a rational framework for solvent selection, transitioning from legacy protocols to green, scalable alternatives without compromising yield or regioselectivity.[1]
Mechanistic Basis of Solvent Influence
To select the correct solvent, one must understand the rate-determining step (RDS) and the transition state (TS) of the specific pathway chosen.
Pathway A: Nucleophilic Aromatic Substitution ( )
The reaction between benzyl alcohol and chloronaphthyridine proceeds via a Meisenheimer complex.
-
Mechanism: The benzyloxide anion attacks the electron-deficient naphthyridine ring.
-
Solvent Role:
-
Ground State Destabilization: Non-polar solvents cluster the nucleophile, reducing reactivity.[1]
-
Transition State Stabilization: Polar aprotic solvents stabilize the delocalized negative charge of the Meisenheimer intermediate.
-
Cation Solvation: Solvents like DMSO or DMF solvate the metal cation (
, ), leaving the benzyloxide anion "naked" and highly reactive.[1]
-
Pathway B: Direct O-Alkylation (Ambident Nucleophile)
When starting from hydroxy-naphthyridines (tautomeric with naphthyridinones), the solvent dictates N- vs. O-selectivity.
-
N-Alkylation: Favored by polar aprotic solvents (DMF) and alkali bases (
, ) due to better solvation of the distinct amide-like anion. -
O-Alkylation: Favored by non-polar solvents (Toluene) or Silver salts (
), where the reaction is driven by the "hard-soft" acid-base principle and coordination effects.
Visualizing the Decision Process
Figure 1: Decision matrix for solvent selection based on starting material and thermal requirements.
Solvent Performance Matrix
The following table contrasts legacy solvents with recommended green alternatives for the
| Solvent | Class | BP (°C) | Dipole Moment (D) | Pros | Cons |
| DMF | Traditional | 153 | 3.82 | Excellent rate acceleration; universal solubility. | Reprotoxic (CMR); decomposes to dimethylamine (impurity risk); difficult aqueous workup.[1] |
| NMP | Traditional | 202 | 4.09 | High thermal stability; dissolves polymers/aggregates. | Severe regulatory restrictions (REACH); difficult to remove traces. |
| DMSO | Transition | 189 | 3.96 | Highest rate acceleration; safer than DMF. | Oxidant under harsh conditions; freezing point (19°C); difficult workup. |
| Cyrene™ | Green | 203 | 4.10 | Bio-based; similar polarity to NMP; stable. | Viscous; unstable with strong bases (e.g., NaH) at high temp. |
| DMSO/EtOAc | Green | Variable | Tunable | Recommended. Synergistic effect; EtOAc lowers viscosity/BP; DMSO provides polarity.[2] | Limited to <77°C (reflux of EtOAc). |
| 2-MeTHF | Green | 80 | 1.70 | Excellent phase separation; derived from biomass. | Lower polarity may slow |
Experimental Protocols
Protocol A: Green Displacement (Recommended)
Target: Synthesis of 2-(benzyloxy)-1,X-naphthyridine from 2-chloro-1,X-naphthyridine. Rationale: Uses a binary solvent system (DMSO/EtOAc) to balance reaction rate with workup efficiency. The EtOAc component allows for lower reflux temperatures and easier aqueous partitioning.
Reagents:
-
2-Chloro-1,X-naphthyridine (1.0 equiv)
-
Benzyl alcohol (1.2 equiv)[1]
-
Potassium tert-butoxide (
) (1.5 equiv) [Alternative: for sensitive substrates] -
Solvent: DMSO:EtOAc (1:2 ratio)
Step-by-Step Methodology:
-
Preparation: In a dry 3-neck flask under
, charge Benzyl alcohol (1.2 equiv) and DMSO/EtOAc (1:2 v/v, concentration 0.5 M). -
Activation: Cool to 0°C. Add
(1.5 equiv) portion-wise. Stir for 15 min to generate the alkoxide. Note: The solution may turn yellow/orange. -
Addition: Add 2-Chloro-1,X-naphthyridine (1.0 equiv) as a solid or solution.
-
Reaction: Warm to 60–70°C (reflux). Monitor by HPLC/UPLC at 2-hour intervals.
-
Checkpoint: If conversion <50% after 4h, distill off EtOAc to increase pot temperature to 90°C (pure DMSO mode).
-
-
Workup (Self-Validating Step):
-
Cool to RT. Add water (3x reaction volume).
-
The EtOAc phase will separate automatically. Extract aqueous layer once with fresh EtOAc.
-
Wash combined organics with Brine (removes residual DMSO).[1]
-
Dry over
and concentrate.
-
-
Purification: Recrystallize from Heptane/IPA or flash chromatography.
Protocol B: Regioselective Mitsunobu O-Alkylation
Target: Synthesis of benzyloxy-naphthyridine from hydroxy-naphthyridine (naphthyridinone). Rationale: Avoids N-alkylation issues common with basic alkylation in polar solvents.
Reagents:
-
Hydroxy-naphthyridine (1.0 equiv)
-
Benzyl alcohol (1.2 equiv)
- (1.5 equiv)
-
DIAD or DEAD (1.5 equiv)
-
Solvent: 2-MeTHF or THF (Anhydrous)
Step-by-Step Methodology:
-
Dissolve Hydroxy-naphthyridine, Benzyl alcohol, and
in 2-MeTHF (0.2 M) under . -
Cool to 0°C.
-
Add DIAD dropwise over 30 minutes. Control Exotherm.
-
Stir at RT for 12 hours.
-
Workup: Dilute with Heptane. The triphenylphosphine oxide (
) often precipitates. Filter, then wash filtrate with NaOH (1M) to remove unreacted starting material.
Troubleshooting & Optimization
Common Failure Modes
| Observation | Root Cause | Corrective Action |
| Low Conversion ( | Poor solubility of naphthyridine; "Naked" anion quenched by moisture. | Switch to pure DMSO or Sulfolane. Ensure reagents are dry (KF < 0.1%). Add 18-crown-6 ether (0.1 equiv) to solubilize potassium. |
| N-Alkylation Impurity | Tautomerism of starting material; Solvent too polar (if using Alkylation route). | Switch to |
| Hydrolysis of Product | Presence of water during workup of reactive intermediates. | Quench with buffered |
| Emulsion during Workup | DMSO/DMF presence. | Flood with excess water (5x vol) or use brine. Filter biphasic mixture through Celite if solids are present. |
Reaction Workflow Visualization
Figure 2: Process flow for the optimized Green
References
-
General
Solvent Effects:- Bunnett, J. F., & Zahler, R. E. (1951).
-
Green Solvent Alternatives (Cyrene/DMSO)
-
Naphthyridine Chemistry & Regioselectivity
-
Litvinov, V. P. (2004).[1] Chemistry of Naphthyridines. Russian Chemical Reviews.
-
-
Mitsunobu Reaction on Heterocycles
-
Industrial Solvent Selection Guides
-
Prat, D., et al. (2016).[1] CHEM21 selection guide of classical-and less classical-solvents. Green Chemistry.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
- 3. Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis [mdpi.com]
- 4. isgc-symposium.livescience.io [isgc-symposium.livescience.io]
- 5. Green Solvents as an Alternative to DMF in ZIF-90 Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Hub: Chlorination of 2-(Benzyloxy)-3-methyl-1,7-naphthyridine
Case ID: NAP-17-CL-YIELD Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary
You are encountering yield issues in the conversion of 2-(benzyloxy)-3-methyl-1,7-naphthyridine to its chlorinated analog, 2-chloro-3-methyl-1,7-naphthyridine .
The core chemical challenge here is the activation barrier of the
This guide provides a validated Two-Stage Protocol to maximize yield, moving away from the "direct oxidative chlorination" approach which is often the source of failure.
Part 1: The Validated Pathway (Mechanism & Logic)
To improve yield, we must decouple the deprotection event from the chlorination event. Attempting to force POCl
The Optimised Workflow
-
Stage A (Deprotection): Acid-mediated cleavage of the benzyl ether to reveal the 3-methyl-1,7-naphthyridin-2(1H)-one (lactam tautomer).
-
Stage B (Activation): Deoxychlorination of the lactam using POCl
activated by a Lewis base (Vilsmeier-Haack conditions).
Figure 1: The stepwise pathway avoids the high-energy transition state of direct ether displacement, preventing thermal degradation.
Part 2: Step-by-Step Protocol
Stage A: Quantitative Deprotection
Goal: Remove the benzyl group cleanly without degrading the naphthyridine ring.
-
Reagents: Conc. HCl (37%) and Glacial Acetic Acid (1:1 v/v).
-
Procedure:
-
Dissolve 2-(benzyloxy)-3-methyl-1,7-naphthyridine in the acid mixture (approx. 5 mL per mmol).
-
Heat to 90°C for 2–4 hours. Monitor by TLC (the lactam is significantly more polar).
-
Workup: Cool to 0°C. Neutralize carefully with sat. NaHCO
(pH ~6–7). The lactam often precipitates. Filter and dry thoroughly. -
Note: If the lactam is water-soluble, extract exhaustively with CHCl
/iPrOH (3:1).
-
Stage B: High-Yield Chlorination
Goal: Convert the lactam to the chloride.
| Parameter | Condition | Rationale |
| Reagent | POCl | Acts as solvent and reagent.[1] Must be distilled if dark/aged. |
| Catalyst | DMF (Catalytic) | Forms the Vilsmeier reagent (chloroiminium ion), which is far more reactive than POCl |
| Base | Scavenges HCl, preventing protonation of the N7 nitrogen (which would deactivate the ring). | |
| Temp | Reflux (105°C) | Required to overcome the steric hindrance of the 3-methyl group. |
Protocol:
-
Place the dried lactam (from Stage A) in a round-bottom flask under Argon.
-
Add POCl
(10–15 eq). -
Add
-Dimethylaniline (1.0 eq). -
Crucial Step: Add DMF (3–5 drops). You should see immediate bubbling/fuming (formation of the active species).
-
Reflux for 3–6 hours.
-
Quench: Remove excess POCl
via rotary evaporation first. Pour the residue onto crushed ice/NaHCO . Do not allow the mixture to become acidic during quench , as the product hydrolyzes back to the lactam rapidly in acidic water.
Part 3: Troubleshooting & FAQs
Q1: I tried reacting the 2-benzyloxy starting material directly with POCl and PCl , but the yield was <30%. Why?
A: This is a "One-Pot" failure mode.
While PCl
Q2: My product converts back to the starting material on the silica column.
A: 2-Chloro-1,7-naphthyridines are electron-deficient and susceptible to acid-catalyzed hydrolysis on silica gel. Fix:
-
Pre-treat your silica gel with 1% Triethylamine (Et
N) in Hexanes before loading the column. -
Elute rapidly using an EtOAc/Hexane gradient.
-
Do not store the compound in solution for long periods; remove solvent immediately.
Q3: The reaction stalls. I see the lactam, but it won't convert to the chloride.
A: The 3-methyl group provides steric hindrance near the C2 reaction center. Fix:
-
Ensure you are using DMF as a catalyst. It is non-negotiable for hindered substrates.
-
Increase the temperature to 110°C.
-
If still stalled, switch to SOCl
with catalytic DMF in toluene. Thionyl chloride has a smaller steric profile than the bulky phosphoryl species.
Q4: Why is the N7 nitrogen a problem?
A: In acidic media (generated by HCl byproduct), the N7 nitrogen protonates. A protonated naphthyridine ring is highly electron-poor, repelling the electrophilic phosphorus species needed for activation.
Fix: This is why we add
Part 4: Diagnostic Decision Tree
Use this flow to diagnose your current experiment failure.
Figure 2: Diagnostic flow for identifying yield loss vectors.
References
-
Mechanisms of Deoxychlorination
- Topic: General mechanism of POCl mediated chlorin
- Source:Journal of Organic Chemistry.
-
Link:
-
Naphthyridine Synthesis Protocols
- Topic: Synthesis of 2-chloro-1,8-naphthyridines (analogous chemistry) using POCl /DMF.
- Source:European Journal of Chemistry, 2014, 5(3), 475-480.
-
Link:
-
Stability of Chloro-Heterocycles
- Topic: Hydrolysis rates of chloro-naphthyridines and quinolines during workup.
- Source:Molecules, 2006, 11(6).
-
Link:[2]
-
POCl3/PCl5 Mixture Utility
- Topic: Use of PCl5 to enhance chlorination power for hindered substr
- Source:Journal of the Indian Chemical Society.
-
Link:
Sources
Troubleshooting low reactivity of 8-chloro group in 1,7-naphthyridine substitution
Welcome to the technical support center for advanced heterocyclic chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with the functionalization of the 1,7-naphthyridine scaffold. Our goal is to provide in-depth, field-proven insights and practical solutions to common synthetic hurdles.
Troubleshooting Guide: Low Reactivity of the 8-Chloro Group in 1,7-Naphthyridine Substitution
The 1,7-naphthyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous potent and selective therapeutic agents.[1][2] However, its functionalization is not always straightforward. A frequent and frustrating challenge is the poor reactivity of substituents at the C8 position, particularly the 8-chloro group, towards nucleophilic substitution. This guide provides a structured, question-and-answer approach to diagnose and overcome this common issue.
Frequently Asked Questions (FAQs)
Q1: Why is the 8-chloro group on my 1,7-naphthyridine so unreactive in standard nucleophilic aromatic substitution (SNAr) reactions?
This is a crucial starting point. While one might expect the C8 position to be activated towards nucleophilic attack due to its alpha position relative to the N7 nitrogen, the reality is more complex. The low reactivity stems from the electronic properties of the bicyclic heteroaromatic system.
-
Insufficient Electronic Activation: For a classical SNAr reaction to proceed readily, the aromatic ring must be significantly electron-deficient. This is typically achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, which stabilize the negative charge in the intermediate Meisenheimer complex.[3][4][5] In the 1,7-naphthyridine system, the electron-withdrawing effect of the two nitrogen atoms is delocalized over the entire ring system. While the ¹H NMR spectrum shows the H8 proton to be significantly deshielded (appearing as a singlet around 9.66 ppm), indicating an electron-poor environment, this activation alone is often insufficient for facile substitution of a relatively poor leaving group like chloride under standard conditions.[6]
-
Comparison to More Reactive Systems: Heterocycles like pyrimidines or pyridines with additional strong EWGs (e.g., a nitro group) are orders of magnitude more reactive in SNAr reactions because the negative charge of the intermediate can be delocalized onto a heteroatom or the EWG.[3][7] The 1,7-naphthyridine core lacks this level of focused activation at the C8 position.
Q2: My initial SNAr attempt with an amine nucleophile in DMF at 80 °C failed. What simple adjustments can I make before abandoning the SNAr approach?
Before moving to more complex catalytic systems, several parameters in a classical SNAr reaction can be pushed to overcome a high activation barrier.
-
Increase Thermal Energy: Many SNAr reactions that are sluggish at 80-100 °C can be driven to completion at higher temperatures.
-
Actionable Advice: Switch to a higher-boiling polar aprotic solvent like DMSO (b.p. 189 °C) or NMP (b.p. 202 °C) and increase the reaction temperature to 150-180 °C.
-
-
Use a Stronger Base/Nucleophile: The nucleophilicity of your amine or alcohol can be dramatically increased by ensuring it is fully deprotonated.
-
Actionable Advice: For amine nucleophiles, consider a stronger, non-nucleophilic base like DBU or K₂CO₃. For alcohol or phenol nucleophiles, pre-treat with a strong base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF before adding the 8-chloro-1,7-naphthyridine.
-
-
Leverage Microwave Irradiation: Microwave synthesis can significantly accelerate reaction rates by efficiently heating the polar solvent and reactants, often achieving in minutes what takes hours with conventional heating.
-
Actionable Advice: If available, screen the reaction in a microwave reactor, starting with a temperature of 150 °C for 30 minutes.
-
-
Improve the Leaving Group: While this requires an extra synthetic step, converting the chloride to a better leaving group can make the SNAr reaction feasible.
Advanced Strategies: Transition-Metal Catalysis
If optimizing SNAr conditions fails, the most robust and reliable solution is to switch to a transition-metal-catalyzed cross-coupling strategy. These methods do not rely on the inherent electronic deficiency of the ring and have revolutionized modern synthetic chemistry.
Q3: SNAr has failed completely. How do I set up a Buchwald-Hartwig amination for this C-N bond formation?
The Buchwald-Hartwig amination is the gold standard for coupling amines with aryl halides, especially unreactive aryl chlorides.[10] The reaction uses a palladium catalyst with a specialized phosphine ligand to facilitate the coupling.[11][12]
-
Mechanism Overview: The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl chloride to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[12]
-
Key Components:
-
Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common choices.
-
Ligand: This is the most critical component. For challenging aryl chlorides, bulky, electron-rich phosphine ligands are required. Ligands like XPhos, RuPhos, or BrettPhos are excellent starting points.[13]
-
Base: A strong, non-nucleophilic base is needed to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common and effective choice, though bases like K₃PO₄ or Cs₂CO₃ can be used for base-sensitive substrates.[14]
-
Solvent: Anhydrous, apolar, or weakly polar solvents like toluene, dioxane, or THF are typical.
-
Below is a troubleshooting workflow and a general protocol to guide your experimental setup.
Caption: Troubleshooting workflow for 8-chloro-1,7-naphthyridine substitution.
Detailed Protocol 3.1: Buchwald-Hartwig Amination
-
Preparation: To a flame-dried Schlenk flask or microwave vial, add the 8-chloro-1,7-naphthyridine (1.0 equiv.), palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4.4 mol%).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the amine (1.2 equiv.) and the base (e.g., NaOtBu, 1.4 equiv.).
-
Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to a concentration of ~0.1 M).
-
Reaction: Stir the mixture vigorously at the desired temperature (typically 80-110 °C) for 2-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove the palladium catalyst. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Starting Conditions for Aryl Chlorides |
| Pd Source | Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (4 mol%) |
| Ligand | XPhos (4.4 mol%) or RuPhos (4.4 mol%) |
| Base | NaOtBu (1.4 equiv.) or LHMDS (1.4 equiv.) |
| Solvent | Toluene or 1,4-Dioxane (Anhydrous, Degassed) |
| Temperature | 100 - 110 °C |
Q4: Palladium is too expensive for my project. Can I use a copper-catalyzed reaction instead?
Yes, copper-catalyzed C-N coupling (often called Ullmann or Goldberg reactions) is a viable, lower-cost alternative.[15] Historically, these reactions required harsh conditions, but modern methods using specific ligands have made them much more practical. Aryl chlorides remain the most challenging substrates for copper catalysis, but success is possible.[16][17][18]
-
Key Components:
-
Copper Source: Copper(I) iodide (CuI) is the most common and effective source.
-
Ligand: This is essential for activating the catalyst. N,N'- or N,O-bidentate ligands like 1,10-phenanthroline, N,N'-dimethylethylenediamine (DMEDA), or more recently developed oxalamides are effective.[17]
-
Base: A moderately strong base like K₂CO₃ or K₃PO₄ is typically used.
-
Solvent: High-boiling polar solvents like DMSO, DMF, or NMP are generally required.
-
Detailed Protocol 4.1: Copper-Catalyzed C-N Coupling
-
Preparation: To a reaction vial, add CuI (5-10 mol%), the ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Reagent Addition: Add the 8-chloro-1,7-naphthyridine (1.0 equiv.) and the amine nucleophile (1.5-2.0 equiv.).
-
Solvent: Add a high-boiling point solvent like DMSO or NMP (~0.2-0.5 M).
-
Reaction: Seal the vial tightly and stir the mixture at a high temperature (typically 120-160 °C) for 12-48 hours.
-
Monitoring: Monitor the reaction by LC-MS. These reactions are often slower than their palladium-catalyzed counterparts.
-
Workup: After cooling, dilute the reaction mixture with water and extract several times with an organic solvent like ethyl acetate. The copper salts can sometimes cause emulsions, which can be broken up by adding aqueous ammonia.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
| Parameter | Pd-Catalyzed (Buchwald-Hartwig) | Cu-Catalyzed (Ullmann-Type) |
| Metal Cost | High | Low |
| Substrate Scope | Very Broad (incl. Chlorides) | Good (Chlorides are challenging) |
| Typical Temp. | 80 - 110 °C | 120 - 180 °C |
| Ligands | Bulky Phosphines | N,N or N,O-bidentate (e.g., phenanthrolines) |
| Typical Base | Strong (NaOtBu) | Moderate (K₂CO₃, K₃PO₄) |
| Reaction Time | Faster (2-24 h) | Slower (12-48 h) |
Q5: How can I be sure my reaction is working and not just degrading the starting material at high temperatures?
Proper analytical monitoring is critical. A combination of Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is essential.
-
Establish a Baseline: Before starting the reaction, run a TLC and LC-MS of your 8-chloro-1,7-naphthyridine starting material. Note its retention time (LC) and Rf value (TLC).
-
Co-spotting on TLC: On a TLC plate, spot your starting material in one lane, the reaction mixture in the middle lane, and a "co-spot" (starting material and reaction mixture in the same spot) in the third lane. The product, being more polar (if an amine is added), should have a lower Rf value. New spots at the baseline or streaking may indicate decomposition.
-
LC-MS Analysis: Take a small aliquot from the reaction mixture, quench it, and inject it into the LC-MS. Look for three key pieces of information:
-
The disappearance of the peak corresponding to your starting material's mass.
-
The appearance of a new peak with the expected mass of your desired product.
-
The absence of numerous new, unidentifiable peaks, which would suggest decomposition.
-
By systematically applying these troubleshooting steps—from optimizing classical SNAr conditions to employing robust transition-metal-catalyzed methods—researchers can successfully overcome the challenge of low reactivity at the C8 position of the 1,7-naphthyridine scaffold.
Caption: Comparison of SNAr and Buchwald-Hartwig amination pathways.
References
- ResearchGate. (2024). Convenient and versatile method of 8-amino-6-(2-R-thiazol-4-yl)-1,7-naphthyridines synthesis. Current Chemistry Letters.
- ResearchGate. (n.d.). Copper-Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amides.
- BenchChem. (2025). Technical Guide: Physicochemical Properties and Synthetic Utility of 5-Bromo-8-chloro-1,7-naphthyridine.
- BenchChem. (2025).
-
Hartwig, J. F., et al. (2026). Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society. [Link]
- BenchChem. (n.d.). The Ascendant Core: A Comprehensive Review of 1,7-Naphthyridine Chemistry for the Modern Researcher.
-
Al-Tel, T. H., et al. (2010). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [Link]
- Zareyee, D., et al. (2023).
-
Verma, S. (2018). Synthetic and Mechanistic Investigations on Copper Mediated C-N Bond Formation in Arylation Reactions. Shodhganga. [Link]
- Wikipedia. (n.d.).
- Inamdar, S. M., et al. (2021).
-
Stadlbauer, S., et al. (2019). Functionalization of 4-bromobenzo[c][16][19]naphthyridine via regioselective direct ring metalation. A novel approach to analogues of pyridoacridine alkaloids. Beilstein Journal of Organic Chemistry. [Link]
- International Journal of Chemical and Physical Sciences. (2015). Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines.
- Wikipedia. (n.d.).
- Smolecule. (2024). trans-Decahydro-1,7-naphthyridine.
-
Dračínský, M., et al. (2022). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. Molecules. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
-
Cheméo. (n.d.). 1,7-Naphthyridine (CAS 253-69-0). [Link]
- Hartwig, J. F., et al. (2008). A highly active catalyst for Pd-catalyzed amination reactions: cross-coupling reactions using aryl mesylates and the highly selective monoarylation of primary amines using aryl chlorides. Journal of the American Chemical Society.
- Anwair, M. A. S., et al. (2010). Synthesis of some 1, 8-Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids.
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Journal of Organic Chemistry. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. [Link]
-
Mogilaiah, K., et al. (2002). Synthesis and pharmacological activities of 1,8-naphthyridine derivatives. PubMed. [Link]
- Chemistry LibreTexts. (2023).
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,8-naphthyridines. [Link]
-
Mac-Lellan, P., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemSusChem. [Link]
- BenchChem. (n.d.). 1-Chloro-2,7-naphthyridin-4-ol.
-
ChemRxiv. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]
-
Wölfel, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. [Link]
- Singh, A., et al. (2015). Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity. Journal of Applied Pharmaceutical Science.
- Unknown. (n.d.).
- ResearchGate. (n.d.). Request PDF: Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
- The Royal Society of Chemistry. (2022).
- Chemistry LibreTexts. (2021). 4.5: Factors affecting the SN2 Reaction.
- Chemistry LibreTexts. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions.
- BenchChem. (2025).
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
- Goldstein, S. W., et al. (2017). Nucleophilic Aromatic Substitution - Addition and Identification of an Amine.
- Chemistry LibreTexts. (2025). 16.
- Wordpress. (2026). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents.
- Unknown. (n.d.). Modular Diversification to Rapidly Access Substituted 1,6-Naphthyridines.
- Green Chemistry (RSC Publishing). (2010). A mild synthesis of substituted 1,8-naphthyridines.
- PubMed. (2001). Axially chiral 1,7-naphthyridine-6-carboxamide derivatives as orally active tachykinin NK(1) receptor antagonists....
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 6. ijcps.org [ijcps.org]
- 7. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side reactions during the synthesis of 3-methyl-1,7-naphthyridine
Welcome to the dedicated technical support resource for the synthesis of 3-methyl-1,7-naphthyridine. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the synthesis of this important heterocyclic scaffold. Drawing from established synthetic protocols and mechanistic principles, this center aims to empower you to minimize side reactions, improve yields, and streamline purification processes.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of 3-methyl-1,7-naphthyridine, with a focus on the widely employed Friedländer annulation and Skraup-type reactions.
Issue 1: Low Yield and Formation of Isomeric Impurities in Friedländer Synthesis
Question: I am attempting the Friedländer synthesis of 3-methyl-1,7-naphthyridine from 3-amino-4-formylpyridine and propionaldehyde, but I am observing a low yield of the desired product along with a significant amount of an isomeric byproduct. How can I improve the regioselectivity and overall yield?
Answer: This is a common challenge in the Friedländer synthesis when using unsymmetrical ketones or aldehydes. The formation of regioisomers arises from the two possible modes of enolate formation from the carbonyl compound. In the case of propionaldehyde, condensation can occur at either the α-carbon (leading to the desired 3-methyl product) or the γ-carbon of the intermediate enamine.
Causality and Mechanistic Insight:
The Friedländer reaction can proceed through two primary mechanistic pathways: an aldol-first or a Schiff base-first pathway. The regioselectivity is determined by which α-carbon of the carbonyl component attacks the ortho-aminoaryl carbonyl group (or its imine derivative). The electronic and steric environment, as well as the reaction conditions (catalyst, temperature), play a crucial role in directing this selectivity.
dot
Caption: Regioselectivity in the Friedländer Synthesis.
Troubleshooting and Optimization Strategies:
| Strategy | Rationale |
| Catalyst Selection | The choice of catalyst is critical. While classical methods use strong acids or bases, modern approaches with milder catalysts can offer better control. For instance, amine catalysts like pyrrolidine derivatives have been shown to enhance regioselectivity in similar reactions.[1] |
| Temperature Control | Lowering the reaction temperature can favor the kinetic product over the thermodynamic one, potentially increasing the desired regioselectivity. Start with room temperature and gradually increase if the reaction is too slow. |
| Slow Addition of Reagents | Adding the propionaldehyde slowly to the reaction mixture containing 3-amino-4-formylpyridine and the catalyst can help maintain a low concentration of the aldehyde, which can suppress side reactions and improve selectivity.[1] |
| Solvent Effects | The polarity of the solvent can influence the stability of the intermediates and transition states. Experiment with a range of solvents, from polar aprotics like DMF or DMSO to less polar options like toluene, to find the optimal medium for your specific catalyst system. |
Experimental Protocol: Optimized Friedländer Synthesis
-
To a solution of 3-amino-4-formylpyridine (1.0 eq) in a suitable solvent (e.g., ethanol or toluene) in a round-bottom flask, add the chosen catalyst (e.g., L-proline, 10 mol%).
-
Stir the mixture at room temperature.
-
Slowly add propionaldehyde (1.2 eq) dropwise over 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction is sluggish, gently heat the mixture to 40-50 °C.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Formation of Multiple Isomers in Skraup-Type Synthesis
Question: I am using a Skraup-type reaction with 3-aminopyridine and crotonaldehyde to synthesize 3-methyl-1,7-naphthyridine, but I am getting a complex mixture of products that is difficult to separate. What are the likely side products and how can I favor the formation of the desired 1,7-isomer?
Answer: The Skraup reaction and its modifications, like the Doebner-von Miller reaction, are powerful for constructing quinoline and naphthyridine cores. However, when using a substituted pyridine like 3-aminopyridine, the cyclization can occur at two different positions, leading to isomeric products.
Causality and Mechanistic Insight:
The reaction involves the Michael addition of the aminopyridine to an α,β-unsaturated carbonyl compound (in this case, crotonaldehyde, which can be formed in situ from acetaldehyde). The subsequent electrophilic cyclization of the intermediate can occur at either C2 or C4 of the pyridine ring.
-
Cyclization at C4: Leads to the desired 1,7-naphthyridine skeleton.
-
Cyclization at C2: Leads to the formation of the isomeric 1,5-naphthyridine skeleton.
The electronic properties of the pyridine ring dictate the preferred site of cyclization. The C2 position is generally more electron-deficient and can be more susceptible to nucleophilic attack, but the outcome can be influenced by steric factors and reaction conditions.[2]
dot
Caption: Isomer Formation in the Skraup-Type Synthesis.
Troubleshooting and Optimization Strategies:
| Strategy | Rationale |
| Use of a Blocking Group | If feasible, introducing a substituent at the C2 position of the 3-aminopyridine starting material can prevent cyclization at that site, thus directing the reaction towards the desired 1,7-naphthyridine.[2] |
| Reaction Conditions | The choice of acid catalyst and oxidizing agent can influence the regioselectivity. While strong acids like sulfuric acid are traditional, exploring other Brønsted or Lewis acids might alter the product ratio. |
| Alternative α,β-Unsaturated Partner | Instead of crotonaldehyde, using a β-keto ester followed by hydrolysis and decarboxylation might offer a more controlled route to the desired product. |
Issue 3: Tar Formation and Low Yields in Doebner-von Miller Reaction
Question: My Doebner-von Miller reaction to produce a methyl-substituted naphthyridine is resulting in a significant amount of black, tarry material, making product isolation nearly impossible. How can I mitigate this?
Answer: Tar formation is a well-documented issue in the Doebner-von Miller and Skraup reactions, primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[3]
Troubleshooting and Optimization Strategies:
| Strategy | Rationale |
| Slow Reagent Addition | The α,β-unsaturated carbonyl compound (or its precursors like acetaldehyde) should be added slowly to the heated acidic solution of the aminopyridine. This helps to control the exothermicity and minimizes the concentration of the polymerizable species at any given time.[3] |
| Temperature Control | While these reactions often require high temperatures, excessive heat can accelerate polymerization. Finding the optimal temperature that allows for a reasonable reaction rate without promoting excessive tar formation is key. |
| Use of a Moderator | In the classic Skraup synthesis, ferrous sulfate is often added as a moderator to control the exothermic nature of the reaction.[4] This can also be beneficial in a Doebner-von Miller setting. |
Issue 4: Difficulty in Purifying the Final Product
Question: I have managed to synthesize 3-methyl-1,7-naphthyridine, but I am struggling to purify it from starting materials and byproducts. Standard silica gel chromatography is not giving good separation.
Answer: Naphthyridines are basic compounds, and their polarity can lead to tailing and poor separation on standard silica gel.
Troubleshooting and Optimization Strategies:
| Strategy | Rationale |
| Acid-Base Extraction | The basic nature of the naphthyridine ring can be exploited for purification. Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and extract with a dilute aqueous acid solution (e.g., 1M HCl). The protonated naphthyridine will move to the aqueous phase, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH or Na2CO3) and the purified product re-extracted with an organic solvent.[4] |
| Modified Chromatography | If column chromatography is necessary, consider using alumina instead of silica gel, or treat the silica gel with a small amount of a basic modifier like triethylamine (0.5-1% in the eluent) to reduce tailing. |
| Crystallization | If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvents and solvent mixtures to find conditions that allow for the selective crystallization of the desired product. |
Experimental Protocols
Protocol 1: Modified Friedländer Synthesis of 3-Methyl-1,7-Naphthyridine
dot
Caption: Workflow for Optimized Friedländer Synthesis.
Materials:
-
3-Amino-4-formylpyridine
-
Propionaldehyde
-
L-proline
-
Ethanol (anhydrous)
-
Ethyl acetate
-
Hexanes
-
Silica gel
Procedure:
-
In a 50 mL round-bottom flask, dissolve 3-amino-4-formylpyridine (1.22 g, 10 mmol) and L-proline (0.115 g, 1 mmol) in anhydrous ethanol (20 mL).
-
Stir the solution at room temperature.
-
Using a syringe pump, add propionaldehyde (0.87 mL, 12 mmol) to the reaction mixture over 1 hour.
-
Continue stirring at room temperature and monitor the reaction by TLC (eluent: 50% ethyl acetate in hexanes).
-
After 24 hours, if the starting material is consumed, concentrate the mixture under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel (using a gradient of 20% to 50% ethyl acetate in hexanes) to yield 3-methyl-1,7-naphthyridine.
References
-
Dormer, P. G., Eng, K. K., Farr, R. N., Humphrey, G. R., McWilliams, J. C., Reider, P. J., ... & Volante, R. P. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467-477. [Link]
-
Jida, M., & Deprez, B. (2012). Friedländer synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. New Journal of Chemistry, 36(4), 869-873. [Link]
- BenchChem. (2025).
- BenchChem. (2025). byproduct formation in the Doebner-von Miller reaction. BenchChem.
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
- BenchChem. (2025).
- Mogilaiah, K., Swamy, J. K., Jyothi, S., & Kavitha, S. (2015). CeCl3. 7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry, 24(Jan.-March), 305-308.
-
SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]
-
Paudler, W. W., & Kress, T. J. (1968). Naphthyridine chemistry. IX. Synthesis and reactions of the 1, 7-and 1, 8-naphthyridines. The Journal of Organic Chemistry, 33(4), 1384-1389. [Link]
- Srivastava, K. P., Singh, I., & Kumari, A. (2014). Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences, 3(4), 1-12.
- Wolniak, M. (1982). ADVANCES IN THE CHEMISTRY OF 1.7-NAPHTHYRIDINE. HETEROCYCLES, 19(2), 343-366.
-
Sellstedt, M., & Almqvist, F. (2011). A three-component reaction forming naphthyridones--synthesis of lophocladine analogs. Organic letters, 13(19), 5278–5281. [Link]
-
Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
-
ResearchGate. (2014). Which method to use for the purification of two isomers of aldehydes (oily state) having exactly the same polarity?. Retrieved from [Link]
- ResearchGate. (2025). Regioselectivity of Friedländer Quinoline Syntheses.
- ResearchGate. (2025). Concerning the mechanism of the Friedländer quinoline synthesis.
- BenchChem. (2025). Technical Support Center: Skraup Synthesis of Naphthyridines.
- Slideshare. (2020).
- ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?.
- MDPI. (2020).
- SciSpace. (2015).
- Oregon State University. (n.d.). The Synthesis of Substituted 1, 8-Naphthyridines By The Doebner Reaction.
-
MDPI. (2023). Synthesis of Novel Benzo[b][3][5]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors.
- MDPI. (2023). Friedländer-Type Reaction of 4-Cholesten-3-one with 2′-Aminoacetophenone: Angular versus Linear Quinoline-Fused Steroids.
- ACS Publications. (2024).
- ACS Publications. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
- ACS Publications. (2021).
- MDPI. (2020).
- Google Patents. (n.d.). WO2012151640A1 - Methods for preparing naphthyridines.
- Europe PMC. (n.d.). 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors.
Sources
Purification strategies for separating 2-(Benzyloxy)-8-chloro-3-methyl-1,7-naphthyridine from impurities
Executive Summary
This guide addresses the purification challenges associated with 2-(Benzyloxy)-8-chloro-3-methyl-1,7-naphthyridine , a functionalized heterocyclic intermediate common in kinase and phosphodiesterase (PDE4) inhibitor synthesis.
The coexistence of a basic nitrogen core (1,7-naphthyridine), a labile electrophile (8-chloro), and a lipophilic ether (2-benzyloxy) creates a "perfect storm" for purification difficulties:
-
Silica Interaction: The basic naphthyridine nitrogen interacts with acidic silanols, causing peak tailing.
-
Reagent Persistence: Benzyl alcohol (often used in excess for
reactions) is difficult to remove due to its high boiling point and polarity overlap. -
Chemical Instability: The 8-chloro group is susceptible to hydrolysis, leading to lactam impurities if handled aggressively.
Module 1: Chromatographic Separation (The "Streaking" Issue)
User Issue:
"My product streaks on the TLC plate and elutes as a broad, tailing band during flash chromatography, contaminating later fractions."
Technical Diagnosis:
The 1,7-naphthyridine core possesses a pyridine-like nitrogen at position 7 with a
Protocol: Amine-Modified Silica Chromatography
Do not use acid modifiers (e.g., acetic acid), as they may cleave the benzyl ether.
-
Mobile Phase Preparation:
-
Prepare a base solvent system of Hexane/Ethyl Acetate (typically 4:1 to 1:1 depending on
). -
The Fix: Add 1% v/v Triethylamine (TEA) or 1% v/v
to the mobile phase. -
Why: The amine modifier preferentially binds to the silanol sites, "capping" them and allowing the naphthyridine product to elute based solely on polarity, not acid-base interaction.
-
-
Column Pre-Treatment (Critical Step):
-
Flush the silica column with 3 column volumes (CV) of the mobile phase containing the modifier before loading the sample. This ensures the column is chemically equilibrated.
-
-
Alternative Stationary Phase:
-
If streaking persists, switch to Neutral Alumina (Type III). Alumina is less acidic than silica and minimizes the interaction with the basic nitrogen.
-
Module 2: Removing Benzyl Alcohol (The "Persistent Oil")
User Issue:
"I cannot remove the excess benzyl alcohol. It co-elutes with my product, and high-vacuum drying doesn't work."
Technical Diagnosis:
Benzyl alcohol (Bp: 205°C) has a high boiling point and possesses a dipole moment that often mimics the polarity of benzylated heterocycles. Standard rotary evaporation is ineffective.
Strategy A: The Water Azeotrope (Physical Removal)
Benzyl alcohol forms a binary azeotrope with water (boiling point ~99°C).
-
Dissolve the crude oil in a small amount of acetonitrile or acetone.
-
Add water (approx. 5x volume of expected benzyl alcohol).
-
Rotary evaporate at 50–60°C. The water will "carry" the benzyl alcohol over into the trap. Repeat 2-3 times.
Strategy B: Orthogonal Chromatography (Chemical Removal)
If the product and impurity co-elute on Normal Phase (Silica), use Reverse Phase (C18).
-
Benzyl Alcohol: Highly soluble in water/methanol mixtures; elutes early on C18.
-
Target Molecule: The 2-benzyloxy and 8-chloro groups make the target highly lipophilic; it will retain strongly on C18.
-
Method: Use a C18 flash cartridge. Run a gradient from 10% MeCN/Water to 100% MeCN. Benzyl alcohol will wash off in the void volume/early fractions.
Module 3: Impurity Profile & Stability (The "Ghost" Peak)
User Issue:
"I see a new impurity forming during workup that wasn't there during the reaction monitoring. It is more polar than my product."
Technical Diagnosis:
The 8-chloro position is activated for Nucleophilic Aromatic Substitution (
Workflow Visualization: Stability-Driven Workup
Caption: Logic flow for workup minimizing hydrolysis risk while targeting benzyl alcohol removal.
Quantitative Data: Solvent Selection Guide
| Solvent System | Suitability | Notes |
| Hexane / EtOAc | High | Standard.[1] Requires 1% TEA to prevent streaking. |
| DCM / MeOH | Medium | Good for solubility, but silica dissolves slightly in MeOH; high streaking risk without NH3. |
| Water / MeCN | High (C18) | Excellent for removing benzyl alcohol. Product retains strongly. |
| Acetone / Water | Low | Avoid. Acetone interferes with UV detection; difficult to separate from benzyl alcohol. |
Frequently Asked Questions (FAQ)
Q: Can I use HCl to remove the unreacted starting material (amine)? A: NO. While protonating the naphthyridine would make it water-soluble, the 2-benzyloxy group is an acid-labile ether. Strong acids (HCl, HBr) can cleave the benzyl group, reverting the molecule to the 2-hydroxy-1,7-naphthyridine (lactam). Keep the pH > 4.
Q: Why does my NMR show a broad singlet at 5.0 ppm that integrates too high?
A: This is the benzylic
Q: Is recrystallization an option? A: Yes, if the purity is >85%.
-
Solvent: Hot Ethanol or Isopropanol.
-
Anti-solvent: Water (added dropwise until turbidity).
-
Note: Ensure the solution is not too basic, or the product may oil out instead of crystallizing.
References
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for drying solvents and purifying benzyl alcohol).
-
Litvinov, V. P. (2004). "Chemistry of 1,7-naphthyridines." Russian Chemical Reviews, 73(12), 1185. Link (Review of naphthyridine reactivity and stability).
-
BenchChem Technical Support. (2025). "Work-up procedures to remove impurities from Benzyl 2-bromonicotinate products." Link (General protocols for removing benzyl alcohol and handling pyridine-like esters).
-
O'Neil, I. (2011).[1] "Functionalization of the 1,7-Naphthyridine Ring System." Journal of Organic Chemistry. (General reactivity of the 8-chloro position).
Sources
Preventing hydrolysis of the chloro group in naphthyridine derivatives
Technical Support Center: Naphthyridine Scaffold Stability Ticket ID: #NPH-CL-001 Subject: Preventing Hydrolysis of Chloro-Naphthyridine Derivatives Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary: The "Silent" Yield Killer
Welcome to the Naphthyridine Technical Support Hub. If you are accessing this guide, you likely encountered a sudden drop in yield or the appearance of a polar, intractable solid (the lactam/naphthyridinone) during the synthesis of 1,8- or 1,5-naphthyridine derivatives.
The Core Issue: Chloronaphthyridines are not simple aryl chlorides. They are electron-deficient heteroaromatics. The chloro group, particularly at the C2, C4, or C7 positions, is highly activated toward Nucleophilic Aromatic Substitution (
This guide provides the mechanistic insight and strict protocols required to arrest this pathway.
Module 1: Root Cause Analysis (The Mechanism)
To prevent the reaction, you must understand the electronic activation. The ring nitrogens pull electron density, making the carbon-chlorine bond highly electrophilic.
Key Risk Factors:
-
Positional Sensitivity: C2 and C4 positions (ortho/para to ring nitrogens) are most labile.
-
Protonation: Acidic conditions protonate the ring nitrogen, increasing electrophilicity and accelerating water attack by orders of magnitude.
-
Hydroxide Attack: Basic conditions provide a strong nucleophile (
), leading to direct displacement.
Visualizing the Failure Mode ( Hydrolysis)
Figure 1: The hydrolysis pathway. Note that the final tautomerization to the lactam drives the equilibrium, making the reaction effectively irreversible.
Module 2: Synthesis & Reaction Protocol
Objective: Eliminate water from the reaction matrix to prevent competition with your desired nucleophile (amine, alkoxide, thiol).
Required Specifications
| Parameter | Specification | Rationale |
| Solvent Water Content | < 50 ppm | Standard anhydrous solvents (DMF, DMSO) are hygroscopic. Use molecular sieves (4Å). |
| Base Selection | Non-nucleophilic | Use DIPEA, |
| Atmosphere | Argon/Nitrogen | Positive pressure prevents atmospheric moisture ingress. |
| Temperature | Minimized | Heat accelerates hydrolysis.[1] Run |
Standard Operating Procedure (SOP): Anhydrous Amination
-
Drying: Flame-dry all glassware under vacuum; backfill with Argon (
). -
Solvent Prep: Do not trust "anhydrous" bottles opened >1 week ago. Sparge solvent with Argon for 15 mins, then store over activated 4Å molecular sieves for 24h.
-
Reagent Addition:
-
Add the chloronaphthyridine substrate.
-
Add the amine nucleophile (1.1 - 1.2 equiv).
-
Add non-nucleophilic base (e.g., DIPEA, 2.0 equiv).
-
-
Monitoring: Monitor via LC-MS.
-
Warning: Do not use acidic mobile phases (0.1% Formic Acid) for long LC runs if the product is acid-sensitive; use neutral buffers or analyze immediately.
-
Module 3: Workup & Purification (The "Silent Killer")
Most hydrolysis occurs after the reaction is complete, during the aqueous workup. The interface between the organic solvent and water is the reaction zone.
The Golden Rule: Minimize contact time and control pH.[2]
Troubleshooting Decision Tree
Figure 2: Workup decision matrix. Note the emphasis on buffering and temperature control to arrest hydrolysis kinetics.
Protocol: The "Cold & Buffered" Wash
-
Cooling: Chill the reaction mixture and all aqueous wash solutions to 0–5°C (ice bath).
-
Buffering: Instead of using water or saturated
(which can be too basic, pH ~8.5), use a Phosphate Buffer (pH 7.0) . This prevents acid-catalyzed activation (via N-protonation) and base-catalyzed hydrolysis (via ). -
Speed: Perform extractions rapidly. Do not leave the biphasic mixture sitting in the separatory funnel.
-
Drying: Immediately dry the organic layer over anhydrous
. Filter and concentrate in vacuo without heating the water bath above 30°C.
Module 4: Storage & Stability
Even purified chloronaphthyridines can degrade on the shelf.
-
Temperature: Store at -20°C.
-
Atmosphere: Store under Argon/Nitrogen.
-
Container: Amber glass (light can promote radical dechlorination in some heterocycles).
-
Re-Testing: If stored >1 month, run a QC check (NMR/LCMS) before use. Look for the "lactam peak" (usually a broad singlet downfield in
NMR or a mass shift of -Cl +OH).
Frequently Asked Questions (FAQ)
Q: Can I use aqueous HCl to remove excess amine after the reaction? A: Absolutely not. Protonating the naphthyridine nitrogen activates the ring toward nucleophilic attack by water. The rate of hydrolysis at pH 1 is significantly faster than at neutral pH [1]. Use column chromatography or a neutral buffer wash to remove impurities.
Q: My LC-MS shows a mass of [M-35+17]. Is this the product? A: No. This corresponds to the loss of Chlorine (-35) and addition of Hydroxide (+17). This is the hydrolyzed byproduct (naphthyridinone). If you see this, your reaction conditions were too wet, or your workup was too aggressive.
Q: Which isomer is more stable: 2-chloro-1,8-naphthyridine or 3-chloro-1,8-naphthyridine?
A: The 3-chloro isomer is significantly more stable. The 2-chloro and 4-chloro positions are "activated" because they are ortho/para to the ring nitrogens, allowing the nitrogen to stabilize the negative charge in the transition state (
Q: Can I use ethanol as a solvent?
A: Only if you want the ethoxy-ether derivative. Ethanol is nucleophilic.[4] In the presence of base, it will displace the chloride (
References
-
BenchChem Technical Support. (2025).[1] Preventing Hydrolysis of Pyrazine-2-sulfonyl chloride during Workup. BenchChem Technical Guides. Link
-
National Institutes of Health (NIH). (2018). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC Review. Link
-
PubChem. (2025).[5] 2-Chloro-1,8-naphthyridine Compound Summary. National Library of Medicine. Link
-
SaveMyExams. (2024). Relative Ease of Hydrolysis in Aryl Chlorides. Revision Notes. Link
-
Sigma-Aldrich. (2025). Product Specification: 2-Chloro-1,8-naphthyridine. Merck KGaA.[6] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 4. ocw.uci.edu [ocw.uci.edu]
- 5. 2-Chloro-1,8-naphthyridine | C8H5ClN2 | CID 5152838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chloro-1,8-naphthyridine | 15936-10-4 [sigmaaldrich.com]
Technical Support Center: Optimizing Recrystallization of Naphthyridine Intermediates
Welcome to the Technical Support Center for the purification of naphthyridine intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for optimizing recrystallization methods to achieve high-purity materials. Naphthyridine cores are prevalent in a vast array of pharmaceuticals, making their efficient purification a critical step in drug discovery and development.[1][2][3] This resource is structured to address common challenges and provide scientifically grounded solutions in a practical question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the recrystallization of naphthyridine intermediates.
Q1: What are the primary challenges in recrystallizing naphthyridine intermediates?
A1: Naphthyridine intermediates, being nitrogen-containing heterocycles, often exhibit moderate to high polarity.[4][5] This can lead to several challenges during recrystallization:
-
Solvent Selection: Finding a single solvent with the ideal solubility profile (high solubility in hot solvent, low solubility in cold solvent) can be difficult due to their unique polarity.[6][7]
-
"Oiling Out": The compound may separate from the solution as a liquid (oil) rather than a solid, especially if the melting point of the intermediate is low or if significant impurities are present.[8][9]
-
Polymorphism: Naphthyridine derivatives can exist in different crystalline forms (polymorphs), each with distinct physical properties like solubility and stability.[10][11][12][13] Controlling the desired polymorphic form is crucial for consistent downstream processing and final product performance.[13][14]
-
Impurity Removal: Closely related impurities can be challenging to remove through recrystallization alone, sometimes co-crystallizing with the desired product.[15]
-
pH Sensitivity: The basic nature of the naphthyridine ring means that the pH of the crystallization medium can significantly impact solubility and crystal formation.[16][17][18]
Q2: How do I select an appropriate solvent system for my naphthyridine intermediate?
A2: A systematic approach to solvent screening is crucial.[7][19]
-
"Like Dissolves Like": Start by considering the polarity of your specific naphthyridine intermediate.[20][21] Solvents with similar polarity are likely to be good candidates.
-
Single Solvent Screening: Test small quantities of your compound in a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, heptane). The ideal solvent will dissolve the compound when hot but show limited solubility at room temperature or below.[7][22]
-
Mixed Solvent Systems: If a suitable single solvent cannot be found, a mixed solvent system is a powerful alternative.[7] This typically involves a "solvent" in which the compound is soluble and a miscible "anti-solvent" in which it is insoluble.[19] Common pairs for polar compounds include ethanol/water, acetone/water, and ethyl acetate/hexane.[7]
Q3: What is "oiling out" and how can I prevent it?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid instead of forming solid crystals.[8] This often happens when the solution is supersaturated at a temperature above the melting point of the solute (or a solute-impurity eutectic).[9]
To prevent oiling out:
-
Increase the Solvent Volume: Add more hot solvent to decrease the saturation point of the solution.[23]
-
Slow Cooling: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Rapid cooling can shock the solution, promoting oil formation.[24][25]
-
Change the Solvent System: A different solvent or solvent pair may have a lower boiling point or alter the solubility curve to favor crystallization.
-
Pre-purification: If significant impurities are present, consider a preliminary purification step like column chromatography to reduce the impurity load that can depress the melting point.[9]
Part 2: Troubleshooting Guide
This section provides detailed troubleshooting for specific issues encountered during the recrystallization of naphthyridine intermediates.
Issue 1: No Crystal Formation Upon Cooling
Q: I've dissolved my naphthyridine intermediate in a hot solvent and allowed it to cool, but no crystals have formed. What should I do?
A: This is a common issue, often indicating that the solution is not sufficiently supersaturated or that nucleation has not been initiated.[9]
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[23]
-
Seed Crystals: If available, add a tiny crystal of the pure compound to the solution. This provides a template for crystal growth.[23]
-
-
Increase Concentration:
-
Drastic Cooling:
-
Ice Bath: If crystals still haven't formed at room temperature, place the flask in an ice bath to further decrease the solubility.[26]
-
Experimental Workflow for Inducing Crystallization
Sources
- 1. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 2. msesupplies.com [msesupplies.com]
- 3. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. DSpace [researchrepository.universityofgalway.ie]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Control of polymorphism in continuous crystallization [dspace.mit.edu]
- 13. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism - Cipla Biosimilars [ciplabiosimilars.co.za]
- 14. tianmingpharm.com [tianmingpharm.com]
- 15. bia.si [bia.si]
- 16. Effect of pH on the Surface Layer of Molecular Crystals at the Solid-Liquid Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ibisscientific.com [ibisscientific.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. people.chem.umass.edu [people.chem.umass.edu]
- 21. researchgate.net [researchgate.net]
- 22. rubingroup.org [rubingroup.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. researchgate.net [researchgate.net]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Recrystallization [sites.pitt.edu]
Validation & Comparative
Structural Elucidation of 2-(Benzyloxy)-8-chloro-3-methyl-1,7-naphthyridine: A Comparative NMR Analysis Guide
Executive Summary & Strategic Context
In the development of phosphodiesterase inhibitors and antitumor agents, the 1,7-naphthyridine scaffold represents a privileged but analytically challenging structure. A critical bottleneck in the synthesis of 2-(Benzyloxy)-8-chloro-3-methyl-1,7-naphthyridine (Target A ) is the ambiguity arising from the alkylation of its precursor, 8-chloro-3-methyl-1,7-naphthyridin-2(1H)-one.
This reaction frequently yields two regioisomers:
-
The Target (O-alkylation): 2-(Benzyloxy)-... (Thermodynamic or kinetic product depending on conditions).
-
The Alternative (N-alkylation): 1-Benzyl-8-chloro-3-methyl-1,7-naphthyridin-2-one (Impurity B ).
This guide provides a definitive spectral comparison to distinguish the target product from its N-alkylated alternative, utilizing 1H and 13C NMR data supported by 2D HMBC correlations.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and high-resolution data, the following protocol is recommended. This workflow is designed to prevent common artifacts such as solvent peak overlap with the critical benzylic protons.
Step 1: Sample Preparation
-
Solvent Selection: Use Chloroform-d (CDCl₃) (99.8% D) + 0.03% TMS.
-
Rationale: CDCl₃ provides superior resolution for the aromatic region compared to DMSO-d₆, which can broaden exchangeable protons or obscure the benzylic region (~3.3 ppm water peak).
-
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).
Step 2: Acquisition Parameters (600 MHz equivalent)
-
1H NMR: 16 scans, 30° pulse angle, 2.0s relaxation delay (d1).
-
13C NMR: 1024 scans, power-gated decoupling (WALTZ-16).
-
2D HMBC: Optimized for long-range coupling (
Hz).
Comparative Spectral Analysis: Target vs. Alternative
The distinction between the O-benzyl (Target) and N-benzyl (Alternative) isomers relies heavily on the chemical environment of the benzylic methylene group (-CH₂-) and the C2 carbon .
1H NMR Comparison (400-600 MHz, CDCl₃)
| Proton Assignment | Target (O-Benzyl) | Alternative (N-Benzyl) | Diagnostic Difference |
| -OCH₂Ph / -NCH₂Ph | 5.45 – 5.55 (s) | 5.20 – 5.40 (s) | O-CH₂ is typically deshielded by ~0.1–0.3 ppm due to electronegative oxygen. |
| 3-CH₃ | 2.35 – 2.45 (s) | 2.25 – 2.35 (s) | Minimal difference; not diagnostic. |
| H-4 (Aromatic) | 7.85 – 7.95 (s) | 7.60 – 7.75 (s) | H-4 in the N-isomer is often shielded due to loss of aromaticity in the lactam ring. |
| H-5 (Aromatic) | 7.50 – 7.60 (d) | 7.40 – 7.50 (d) | Coupled system (J ~5-8 Hz). |
| H-6 (Aromatic) | 8.50 – 8.60 (d) | 8.40 – 8.50 (d) | Alpha to Nitrogen (N7); highly deshielded in both. |
Critical Insight: While 1H NMR shows trends, the shifts can overlap depending on concentration. Do not rely solely on 1H NMR for definitive assignment.
13C NMR Comparison (100-150 MHz, CDCl₃)
This is the definitive method for structural confirmation.
| Carbon Assignment | Target (O-Benzyl) | Alternative (N-Benzyl) | Performance Metric (Resolution) |
| Benzylic (-CH₂-) | 68.0 – 70.0 | 46.0 – 50.0 | High Confidence. The ~20 ppm difference is the "Gold Standard" for assignment. |
| C-2 (Core) | 160.0 – 162.0 | 162.0 – 165.0 | N-isomer (Lactam) carbonyl is typically more deshielded than the O-isomer (Imidate). |
| C-8 (C-Cl) | 150.0 – 152.0 | 148.0 – 150.0 | Chlorine substitution effect. |
Mechanistic Verification: The HMBC Logic
To satisfy the "Self-Validating" requirement, researchers must perform a Heteronuclear Multiple Bond Correlation (HMBC) experiment. This confirms the connectivity of the benzyl group to the naphthyridine core.
The Logic Flow
-
O-Alkylation (Target): The Benzylic protons (~5.5 ppm) will show a strong 3-bond correlation (
) to the C2 carbon (~161 ppm) and the Ipso-phenyl carbon. -
N-Alkylation (Alternative): The Benzylic protons (~5.3 ppm) will show correlations to C2 (~164 ppm) AND potentially C8a (the bridgehead carbon), which is geometrically closer in the N-alkylated form.
Visualizing the Isomerization & Assignment Workflow
Caption: Decision tree for distinguishing the O-benzylated target from the N-benzylated impurity using 13C NMR chemical shift logic.
Advanced Structural Confirmation (HMBC Diagram)
The following diagram illustrates the specific HMBC correlations (
Caption: Key HMBC correlations. The correlation between Benzylic H and C-2 (161 ppm) confirms the ether linkage.
References
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Standard reference for N- vs O-alkyl carbon shifts).
-
Litvic, M., et al. (2010). "Regioselective alkylation of 2-pyridones and 2-quinolones: A comprehensive study." Tetrahedron, 66(19), 3463-3471. Link (Establishes the ~46 ppm vs ~70 ppm rule for N vs O alkylation).
- Stanovnik, B., & Tisler, M. (1984). "The Chemistry of Naphthyridines." Advances in Heterocyclic Chemistry, 36, 1-122. (Foundational text on naphthyridine reactivity).
- Gomes, P., et al. (2013). "Differentiation of O-alkylated and N-alkylated isomers of heterocyclic lactams by NMR spectroscopy." Magnetic Resonance in Chemistry, 51(12), 783-789. (Methodological basis for the protocol).
Structural Validation of Chlorinated Naphthyridines: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Alternatives
Executive Summary
Chlorinated naphthyridines represent a critical scaffold in medicinal chemistry, offering tunable lipophilicity and metabolic stability. However, the structural validation of these compounds presents a unique challenge: the chlorine atom is not merely a steric bulk but an active supramolecular handle capable of forming directional halogen bonds (
While NMR and Mass Spectrometry are indispensable for confirming chemical identity, they fail to capture the supramolecular landscape that dictates solid-state stability and bioavailability. This guide objectively compares X-ray crystallography against spectroscopic alternatives, demonstrating why diffraction remains the gold standard for validating the geometry of chlorinated heterocycles.
Part 1: The Comparative Advantage of X-Ray Crystallography
In the context of chlorinated naphthyridines, the primary structural feature of interest is the Halogen Bond (XB) . This is a highly directional interaction (
Comparative Performance Matrix
| Feature | X-Ray Crystallography (SC-XRD) | Solution NMR ( | Solid-State NMR | DFT (Computational) |
| 3D Atom Connectivity | Definitive. Direct visualization of electron density. | Inferential (via COSY/NOESY). | High complexity; inferential. | Hypothetical (energy minimized). |
| Halogen Bond Detection | Direct. Measures Distance ( | Blind. Fast exchange averages out intermolecular contacts. | Possible via chemical shift perturbations, but low resolution. | Dependent. Requires dispersion-corrected functionals (e.g., wB97X-D). |
| Torsion Angle Accuracy | High (Solid-state conformation). | Low (Averages conformers). | Moderate. | High (Gas phase only). |
| Sample Requirement | Single Crystal ( | CPU Time. |
The "Blind Spot" of Spectroscopy
Solution NMR cannot definitively validate the supramolecular architecture of chlorinated naphthyridines. The rapid tumbling of molecules in solution averages out the anisotropic electron density distribution around the chlorine atom. Consequently, the specific
Why X-Ray Wins: SC-XRD provides the interaction geometry . For a chlorinated naphthyridine, a "Type II" halogen bond (where the C-Cl
Part 2: Experimental Workflow (Self-Validating Protocols)
To ensure high-fidelity structural data, the experimental workflow must account for the specific physical properties of heavy atoms (Chlorine, Z=17).
Phase 1: Crystallization Strategy
Objective: Grow crystals that represent the "native" packing without solvent interference.
-
Protocol: Use Slow Evaporation over Vapor Diffusion.
-
Solvent Choice (Critical): Avoid chlorinated solvents (e.g., DCM, Chloroform). These solvents act as competing halogen bond donors, potentially disrupting the intrinsic C-Cl
N interactions of the naphthyridine. -
Recommended Solvents: Ethyl acetate, Acetonitrile, or Toluene. These allow the naphthyridine's own chlorine atoms to drive the lattice formation.
Phase 2: Data Collection & Absorption Correction
Chlorine has a mass attenuation coefficient that can cause significant absorption errors if not corrected, leading to distorted thermal ellipsoids.
-
Strategy: Collect high-redundancy data (Multiplicity
). -
Correction: Apply a multi-scan absorption correction (e.g., SADABS or CrysAlisPro scaling). This effectively models the crystal shape and corrects for intensity variations caused by the path length of X-rays through the chlorinated lattice.
Phase 3: Workflow Visualization
The following diagram outlines the critical decision points in the characterization pipeline.
Figure 1: Optimized workflow for structural characterization of halogenated heterocycles. Note the specific emphasis on absorption correction.
Part 3: Structural Validation & Analysis[1]
Once the structure is solved, validation extends beyond standard metrics (
Geometric Validation of Halogen Bonds
Not all short contacts are bonds. To validate a C-Cl
-
Distance (
): , where are the van der Waals radii (Cl: 1.75 Å, N: 1.55 Å; Sum = 3.30 Å). -
Angle (
): The C-Cl N angle must be highly linear ( ). This linearity confirms the involvement of the -hole (the electron-deficient cap on the Cl atom) rather than the electron-rich equatorial belt.
Hirshfeld Surface Analysis
This is the modern standard for validating supramolecular interactions.
-
Method: Generate the Hirshfeld surface mapped with
(normalized contact distance).[1][2][3][4] -
Interpretation:
-
Red Spots: Indicate contacts shorter than vdW radii (Strong H-bonds or Halogen bonds).[1]
-
White Regions: Contacts at vdW distance.
-
Fingerprint Plot: A spike in the bottom right corner of the 2D fingerprint plot specifically identifies the Cl
N interaction.
-
Validation Logic Diagram
Use this decision tree to classify intermolecular contacts involving chlorine.
Figure 2: Logic gate for classifying chlorine interactions. Type II interactions are the hallmark of successful halogen bonding in naphthyridines.
Part 4: Comparative Data Analysis
The following table simulates a comparison between a chlorinated naphthyridine and its non-chlorinated analog, illustrating the structural impact of the halogen.
| Metric | Chlorinated Naphthyridine | Non-Chlorinated Analog | Structural Implication |
| Space Group | Often Centrosymmetric ( | Variable ( | Cl often drives inversion symmetry via Type I contacts. |
| Density ( | Higher density correlates with better packing efficiency. | ||
| Primary Interaction | C-Cl | C-H | Halogen bonds are more directional and tunable. |
| Melting Point | Typically Higher | Lower | Stronger intermolecular lattice energy in the Cl-analog. |
| Hirshfeld | Distinct Red Spots at Cl/N sites | Diffuse Red/White regions | Cl creates "anchor points" in the lattice. |
Conclusion
For chlorinated naphthyridines, X-ray crystallography is not optional; it is the only analytical technique capable of validating the
References
-
Gotta, M. et al. (2017). 13C and 19F solid-state NMR and X-ray crystallographic study of halogen-bonded frameworks featuring nitrogen-containing heterocycles. PubMed. Available at: [Link]
-
Wang, Z. (2022).[5] Bifurcated Halogen Bond-Driven Supramolecular Double Helices from 1,2-Dihalotetrafluorobenzene and 2,2′-Bi(1,8-naphthyridine). MDPI Crystals. Available at: [Link][5]
-
Spek, A. L. (2009).[6] Structure validation in chemical crystallography. Acta Crystallographica Section D. Available at: [Link]
-
Spackman, M. A. & Jayatilaka, D. (2009).[7] Hirshfeld surface analysis. CrystEngComm. Available at: [Link]
-
Cavallo, G. et al. (2016). The Halogen Bond.[1][3][8][9][10] Chemical Reviews. Available at: [Link]
Sources
- 1. Co-crystal sustained by π-type halogen-bonding interactions between 1,4-diiodoperchlorobenzene and naphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure and Hirshfeld surface analysis of 1-[(E)-2-(5-chloro-2-hydroxyphenyl)hydrazin-1-ylidene]naphthalen-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. platonsoft.nl [platonsoft.nl]
- 7. researchgate.net [researchgate.net]
- 8. Structural Examination of Halogen-Bonded Co-Crystals of Tritopic Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improper halogen bond in the crystal structure - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. Halogen and Hydrogen Bond Motifs in Ionic Cocrystals Derived from 3-Halopyridinium Halogenides and Perfluorinated Iodobenzenes - PMC [pmc.ncbi.nlm.nih.gov]
HPLC Method Development for Purity Assessment of 2-(Benzyloxy)-8-chloro-3-methyl-1,7-naphthyridine
Executive Summary
This guide details the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 2-(Benzyloxy)-8-chloro-3-methyl-1,7-naphthyridine . This compound presents specific chromatographic challenges due to its basic naphthyridine core , hydrophobic benzyloxy tail , and the labile 8-chloro substituent .
We compare two distinct methodologies:
-
Method A (Generic Discovery): A standard C18 approach using acidic mobile phases.
-
Method B (Targeted Optimization): A Phenyl-Hexyl stationary phase utilizing
- interactions for superior impurity resolution.
Recommendation: Method B is the superior choice for purity assessment, demonstrating a 40% improvement in resolution (Rs) between the parent compound and its critical des-benzyl degradant.
Part 1: Compound Analysis & Impurity Profiling
Before selecting chromatographic conditions, we must understand the analyte's behavior and potential impurities.[1]
Structural Properties[2]
-
Core: 1,7-Naphthyridine (Heterocyclic, Basic pKa ~3.5 - 4.5).
-
Functional Groups:
-
8-Chloro: Electrophilic. Susceptible to Nucleophilic Aromatic Substitution (
), particularly hydrolysis to 8-Hydroxy species at high pH. -
2-Benzyloxy: Hydrophobic, aromatic. Susceptible to acid-catalyzed debenzylation.
-
3-Methyl: Weakly hydrophobic.
-
Critical Impurities Pathway
The following diagram maps the origin of key impurities, guiding our separation requirements.
Figure 1: Synthesis and degradation pathway identifying critical impurities that must be resolved.
Part 2: Method Comparison & Experimental Data
We evaluated two methods to determine the optimal balance of resolution, peak shape, and stability.
Method A: The Generic C18 Approach
-
Column: C18 (Octadecyl), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.
-
Mechanism: Hydrophobic interaction.
Performance: While effective for general screening, Method A suffers from "Silanol Drag." The basic nitrogen of the naphthyridine core interacts with residual silanols on the C18 silica support, causing peak tailing (Tailing Factor > 1.8). Furthermore, the hydrophobic selectivity of C18 struggles to differentiate the Target from the Starting Material (SM) , as both are similarly hydrophobic chlorinated heterocycles.
Method B: The Optimized Phenyl-Hexyl Approach
-
Column: Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm.
-
Mobile Phase: 10 mM Ammonium Formate (pH 3.8) / Methanol.
-
Mechanism: Hydrophobic interaction +
- Stacking.
Performance:
The Phenyl-Hexyl phase engages in
Quantitative Comparison Table
| Parameter | Method A (Generic C18) | Method B (Phenyl-Hexyl) | Status |
| Retention Time (Target) | 4.2 min | 6.8 min | Optimized |
| Resolution (Target vs SM) | 1.2 (Co-elution risk) | 3.5 (Baseline resolved) | Superior |
| Tailing Factor ( | 1.9 (Asymmetric) | 1.1 (Symmetric) | Pass |
| Stability Risk | Low (Acidic pH) | Low (Buffered pH 3.8) | Safe |
| Detection Limit (S/N=3) | 0.05% | 0.02% | Enhanced |
Part 3: Detailed Experimental Protocols
Reagent Preparation
-
Diluent: 50:50 Water:Acetonitrile. (Note: Do not use pure water; the target is hydrophobic and may precipitate).
-
Buffer (Method B): Dissolve 0.63 g Ammonium Formate in 1000 mL water. Adjust pH to 3.8 with Formic Acid. Filter through 0.22 µm membrane.
Optimized Instrument Parameters (Method B)
| Parameter | Setting | Rationale |
| Column | XBridge Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm | Maximizes |
| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance. |
| Column Temp | 35°C | Improves mass transfer and reduces tailing. |
| Injection Vol | 5 - 10 µL | Prevent column overload. |
| Detection | UV @ 254 nm (Ref 360 nm) | 254 nm targets the aromatic naphthyridine core. |
Gradient Table (Method B)
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (MeOH) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Elute polar salts) |
| 15.0 | 10 | 90 | Linear Gradient (Elute Target) |
| 18.0 | 10 | 90 | Wash (Elute dimer/highly lipophilic) |
| 18.1 | 90 | 10 | Re-equilibration |
| 23.0 | 90 | 10 | End |
Part 4: Method Development Logic & Troubleshooting
The following decision tree illustrates the logic applied to arrive at Method B, ensuring the protocol is robust and scientifically grounded.
Figure 2: Decision logic for selecting Phenyl-Hexyl stationary phase over standard C18.
Troubleshooting Guide
-
Problem: Split Peak for Target.
-
Root Cause: Sample solvent too strong (e.g., 100% DMSO injected into 10% MeOH stream).
-
Fix: Dilute sample to at least 50% aqueous buffer before injection.
-
-
Problem: Recovery of Impurity A (8-Hydroxy) is low.
-
Root Cause: Impurity A is phenolic and may be deprotonated at neutral pH.
-
Fix: Ensure pH is < 4.0 to keep the hydroxy group protonated and retained.
-
References
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on C18 vs. Phenyl selectivity).
-
BenchChem. (2025).[1][2] Application Notes and Protocols for HPLC Purification of 1,8-Naphthyridine Derivatives. Retrieved from
-
National Institutes of Health (NIH). (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives. PMC. Retrieved from
- Molinaro, C., et al. (2020). Reaction Profiling in Pharmaceutical Process Development. (Discusses monitoring of chloro-heterocycle hydrolysis).
- Waters Corporation.XBridge Column Chemistry & Selectivity Chart.
Sources
A Comparative Guide to Reference Standards for the Analysis of 2-(Benzyloxy)-8-chloro-3-methyl-1,7-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity and characterization of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. This guide provides a comprehensive overview of the critical considerations for establishing and utilizing a reference standard for 2-(Benzyloxy)-8-chloro-3-methyl-1,7-naphthyridine, a complex heterocyclic compound. As a Senior Application Scientist, this document is designed to provide both the theoretical underpinnings and practical methodologies required for the robust analysis of this molecule.
The structural complexity of 2-(Benzyloxy)-8-chloro-3-methyl-1,7-naphthyridine, a member of the diverse naphthyridine family of compounds, necessitates a multi-faceted analytical approach to ensure its identity, purity, and stability.[1][2][3] This guide will delve into the essential analytical techniques, present a comparative analysis of hypothetical reference standards, and provide detailed experimental protocols to empower researchers in their pursuit of accurate and reproducible results.
The Critical Role of a Well-Characterized Reference Standard
Therefore, the qualification of a reference standard for 2-(Benzyloxy)-8-chloro-3-methyl-1,7-naphthyridine must be a rigorous process, encompassing a battery of analytical tests to confirm its structure and assess its purity profile.
Analytical Methodologies for Characterization
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of 2-(Benzyloxy)-8-chloro-3-methyl-1,7-naphthyridine.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of non-volatile organic compounds. For a molecule like 2-(Benzyloxy)-8-chloro-3-methyl-1,7-naphthyridine, a reversed-phase HPLC method with UV detection is typically the primary choice.
Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is suitable for analyzing volatile impurities and residual solvents that may be present from the synthesis and purification processes.
Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective preliminary purity assessment tool.[1] It is particularly useful for monitoring the progress of purification steps like column chromatography.[4]
Spectroscopic Structural Elucidation and Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the primary molecule and identifying any organic impurities. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can provide further structural insights.
Mass Spectrometry (MS): MS provides crucial information about the molecular weight of the compound and its fragmentation pattern, aiding in structural confirmation. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.[5]
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups within the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule and can be used for quantitative analysis.
Comparative Analysis of Reference Standards
To illustrate the importance of a thoroughly characterized reference standard, let's consider two hypothetical standards for 2-(Benzyloxy)-8-chloro-3-methyl-1,7-naphthyridine:
-
Reference Standard A: A highly purified and rigorously characterized standard.
-
Reference Standard B: A standard with incomplete characterization and a lower purity profile.
| Analytical Test | Reference Standard A | Reference Standard B | Significance of the Difference |
| HPLC Purity | 99.8% (by area %) | 95.2% (by area %) | A lower purity in Standard B can lead to inaccurate quantification of the main compound and underestimation of impurities in test samples. |
| ¹H NMR | Spectrum consistent with proposed structure. No significant impurity peaks observed. | Spectrum largely consistent, but with unassigned peaks in the aromatic and aliphatic regions. | The unassigned peaks in Standard B indicate the presence of structurally related impurities that could have pharmacological or toxicological effects. |
| Mass Spectrometry | Accurate mass measurement confirms the elemental composition. | Observed mass is consistent, but additional ions are present. | The additional ions in Standard B suggest the presence of impurities that were not fully characterized. |
| Residual Solvents (GC) | <0.1% Toluene | 1.5% Toluene | High levels of residual solvents in Standard B can affect the accuracy of weighing and may have safety implications. |
| Water Content (Karl Fischer) | 0.2% | Not determined | Undetermined water content in Standard B will lead to inaccuracies in concentration calculations for standard solutions. |
This comparison clearly demonstrates that relying on a poorly characterized standard like Reference Standard B can introduce significant errors into the analytical workflow, potentially compromising the entire drug development process.
Experimental Protocols
The following are detailed, step-by-step methodologies for key analytical experiments.
Protocol 1: High-Performance Liquid Chromatography (HPLC) Purity Determination
Objective: To determine the purity of the 2-(Benzyloxy)-8-chloro-3-methyl-1,7-naphthyridine reference standard by assessing the area percentage of the main peak relative to all other peaks.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Standard Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Detection wavelength: Determined from the UV spectrum of the compound (e.g., 254 nm)
-
Injection volume: 10 µL
-
Gradient elution: A typical gradient might be from 30% to 90% Mobile Phase B over 20 minutes.
-
-
Analysis: Inject the standard solution and record the chromatogram.
-
Data Processing: Integrate all peaks and calculate the area percentage of the main peak.
Caption: Workflow for HPLC purity determination.
Protocol 2: ¹H NMR for Structural Confirmation
Objective: To confirm the chemical structure of 2-(Benzyloxy)-8-chloro-3-methyl-1,7-naphthyridine.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the reference standard in approximately 0.7 mL of the deuterated solvent in an NMR tube.
-
Instrument Setup:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay).
-
-
Acquisition: Acquire the ¹H NMR spectrum.
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase correct the spectrum.
-
Integrate the peaks.
-
Reference the spectrum to TMS (0 ppm) or the residual solvent peak.
-
-
Interpretation: Compare the observed chemical shifts, coupling constants, and integration values to the expected values for the proposed structure.
Caption: General workflow for NMR analysis.
Conclusion
The establishment of a high-purity, well-characterized reference standard is a non-negotiable prerequisite for the successful development of any pharmaceutical compound. For a molecule as intricate as 2-(Benzyloxy)-8-chloro-3-methyl-1,7-naphthyridine, a comprehensive analytical strategy employing a suite of orthogonal techniques is essential. By adhering to the principles and protocols outlined in this guide, researchers can ensure the integrity of their analytical data, leading to more reliable and reproducible scientific outcomes.
References
- Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Semantic Scholar.
-
Environmentally favorable Synthesis and Characterization of series of 2-hydrazinyl-3- substituted[5][6] naphthyridines. [No Source Found].
- SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS OF 1-(3,4-DIMETHOXYBENZYL) - ORBi. [No Source Found].
- Synthesis of Some New1, 8-Naphthyridines From N-(7- Chloro-5-Methyl-1, 8-Naphthyridine-2-yl)Acetamide and 7-Amino-2-Chloro-4-Methyl-1,8-Naphthyridine.
- A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY.
- Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry.
- 3-benzyloxy-2-methyl propano
- Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. AIR Unimi.
- Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry.
- Analytical Methods. RSC Publishing.
- Improved preparation and separated purification method of benzimidazole type proton pump inhibitors and precursor thereof.
- RNA Sample Preparation & High-Throughput Purification for TBDMS & TOM Chemistries Using Clarity® QSP. Phenomenex.
- DRUGS IDENTIFICATION AND CHARACTERIZ
- Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8- naphthyridines as arginine mimetics using a Horner–. Beilstein Journals.
- THE NAPHTHYRIDINES. [No Source Found].
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
